Peliglitazar racemate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-20(32(19-28(33)34)30(35)39-26-15-13-24(36-3)14-16-26)22-9-11-25(12-10-22)37-18-17-27-21(2)38-29(31-27)23-7-5-4-6-8-23/h4-16,20H,17-19H2,1-3H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUADMYMMZWFUCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C(C)N(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870325 | |
| Record name | N-[(4-Methoxyphenoxy)carbonyl]-N-(1-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}ethyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Peliglitazar Racemate: A Technical Deep Dive into its Dual PPARα/γ Agonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR) alpha (α) and gamma (γ), developed for the potential treatment of type 2 diabetes and dyslipidemia.[1] As a dual agonist, it is designed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[1] This technical guide provides a comprehensive overview of the mechanism of action of Peliglitazar racemate, drawing upon available data for Peliglitazar and analogous dual PPAR agonists to elucidate its molecular signaling pathways, summarize its expected pharmacological effects, and detail relevant experimental methodologies. While specific quantitative data and detailed experimental protocols for this compound are limited in the public domain, this paper aims to provide a robust framework for understanding its therapeutic potential.
Introduction to Peliglitazar and Dual PPARα/γ Agonism
Peliglitazar is a novel compound that simultaneously activates both PPARα and PPARγ nuclear receptors.[2][3] These receptors are ligand-activated transcription factors that play crucial roles in the regulation of glucose and lipid metabolism.[1]
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid uptake and oxidation, resulting in reduced plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation enhances insulin sensitivity, leading to improved glucose uptake in peripheral tissues and subsequent lowering of blood glucose levels.[1]
The rationale behind developing dual PPARα/γ agonists like Peliglitazar is to offer a single therapeutic agent that can address both the hyperglycemia and dyslipidemia commonly observed in patients with type 2 diabetes.[1] this compound refers to a mixture containing equal amounts of the two enantiomers of the Peliglitazar molecule.
Core Mechanism of Action: Signaling Pathways
This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARα Signaling Pathway
Activation of PPARα by Peliglitazar is expected to initiate a cascade of events leading to improved lipid profiles. The following diagram illustrates the key steps in this pathway.
PPARγ Signaling Pathway
The activation of PPARγ by Peliglitazar is anticipated to improve glycemic control through enhanced insulin sensitivity. The signaling cascade is depicted in the diagram below.
Quantitative Data and Efficacy
In Vitro Potency
The potency of a PPAR agonist is typically determined by its half-maximal effective concentration (EC50) in cell-based transactivation assays. For instance, the dual PPARα/γ agonist Aleglitazar has demonstrated high potency with EC50 values of 5 nM for PPARα and 9 nM for PPARγ.[4] It is anticipated that Peliglitazar would exhibit a similar balanced and potent activation profile.
Table 1: Illustrative In Vitro Potency of a Dual PPARα/γ Agonist (Aleglitazar)
| Receptor | EC50 (nM) |
| PPARα | 5[4] |
| PPARγ | 9[4] |
In Vivo Efficacy in Animal Models
Preclinical studies in animal models of diabetes and dyslipidemia are crucial for evaluating the in vivo efficacy of dual PPAR agonists. Commonly used models include db/db mice and Zucker fa/fa rats.[5][6][7][8][9][10][11][12][13][14][15][16] Studies on the dual PPARα/γ agonist Muraglitazar in db/db mice have shown dose-dependent reductions in glucose, insulin, triglycerides, and free fatty acids.[5][8][12] Similarly, the dual agonist Tesaglitazar demonstrated significant improvements in glucose and lipid intolerance in obese Zucker rats, reducing hepatic triglyceride secretion by 47% and increasing plasma triglyceride clearance by 490%.[10]
Table 2: Illustrative In Vivo Efficacy of a Dual PPARα/γ Agonist (Tesaglitazar) in Obese Zucker Rats
| Parameter | Effect | Magnitude of Change |
| Hepatic Triglyceride Secretion | ↓ | 47%[10] |
| Plasma Triglyceride Clearance | ↑ | 490%[10] |
Experimental Protocols
Detailed experimental protocols for Peliglitazar are not publicly available. However, based on standard methodologies for evaluating PPAR agonists, the following outlines the likely experimental designs.
PPAR Transactivation Assay (Illustrative Protocol)
This assay is used to determine the in vitro potency (EC50) of a compound on PPAR subtypes.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T) in appropriate culture medium.
-
Transfection: Co-transfect cells with expression plasmids for the PPAR subtype (α or γ) and RXR, along with a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
Treatment: After a post-transfection period, treat the cells with a range of concentrations of this compound or a vehicle control.
-
Cell Lysis: Following an incubation period, lyse the cells to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: Measure the luciferase activity, which is proportional to the level of PPRE-driven gene expression, using a luminometer.
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Efficacy Study in db/db Mice (Illustrative Protocol)
This protocol describes a typical study to evaluate the effects of a PPAR agonist on glycemic and lipid parameters in a diabetic mouse model.
Methodology:
-
Animal Model: Utilize male db/db mice, a genetic model of type 2 diabetes.
-
Acclimatization and Grouping: After an acclimatization period, randomly assign the mice to different treatment groups (e.g., vehicle control, and multiple dose levels of this compound).
-
Dosing: Administer the assigned treatment orally once daily for a predetermined study duration (e.g., 2-4 weeks).
-
Monitoring: Regularly monitor key parameters such as body weight, food and water consumption, and fasting or random blood glucose levels.
-
Terminal Procedures: At the end of the study, collect blood samples for the analysis of plasma insulin, triglycerides, and free fatty acids. Harvest tissues like the liver and adipose tissue for further analysis.
-
Analysis: Perform biochemical assays on plasma samples and gene expression analysis on harvested tissues to assess the effects of the treatment on relevant metabolic pathways.
Conclusion
This compound, as a dual PPARα/γ agonist, holds theoretical promise for the comprehensive management of type 2 diabetes by concurrently addressing both hyperglycemia and dyslipidemia. Its mechanism of action is rooted in the activation of two key nuclear receptors that regulate glucose and lipid metabolism. While specific data on Peliglitazar itself is limited, the extensive research on analogous dual PPAR agonists provides a strong foundation for understanding its potential pharmacological profile. Further publication of preclinical and clinical data will be essential to fully elucidate the therapeutic utility of this compound.
References
- 1. Buy this compound | 331744-72-0 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans | MDPI [mdpi.com]
- 8. The dual peroxisome proliferator-activated receptor alpha/gamma activator muraglitazar prevents the natural progression of diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tesaglitazar, a dual PPAR{alpha}/{gamma} agonist, ameliorates glucose and lipid intolerance in obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The PPARα/γ Agonist, Tesaglitazar, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Beta-cell mass dynamics in Zucker diabetic fatty rats. Rosiglitazone prevents the rise in net cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. experts.umn.edu [experts.umn.edu]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Metabolomic Study of Aging in fa/fa Rats: Multiplatform Urine and Serum Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Peliglitazar Racemate: A Technical Guide to Dual PPARα/γ Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the alpha (α) and gamma (γ) isoforms.[1] Developed by Bristol Myers Squibb, it was investigated for the management of metabolic disorders such as type 2 diabetes and dyslipidemia due to its potential to simultaneously regulate both glucose and lipid metabolism.[2][3] Peliglitazar belongs to a class of drugs known as "glitazars," which aim to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[1][4] The development of Peliglitazar was ultimately discontinued.[5] This technical guide provides an in-depth overview of the core scientific principles underlying Peliglitazar's mechanism of action, supported by representative data from analogous dual PPARα/γ agonists, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Peliglitazar was developed as a racemate, a mixture of equal parts of two enantiomers.[2] Studies on its metabolism in humans have shown that after oral administration, it is absorbed and then extensively metabolized, primarily through biliary elimination of its glucuronide conjugates.[6][7] The parent compound and its 1-O-β-acyl-glucuronide conjugate are the major components found in plasma.[6]
Core Mechanism: Dual PPARα/γ Agonism
Peroxisome proliferator-activated receptors are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily.[1][8] They play crucial roles in the regulation of cellular differentiation, development, and metabolism. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ.[9] Peliglitazar's therapeutic potential stemmed from its ability to activate both PPARα and PPARγ.
Upon activation by a ligand such as Peliglitazar, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][8]
The Role of PPARα
PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, skeletal muscle, and kidney.[10] Its primary role is the regulation of lipid metabolism.[11] Activation of PPARα leads to the increased expression of genes involved in:
-
Fatty Acid Uptake and Transport: Increased transport of fatty acids into cells.[12]
-
Mitochondrial β-oxidation: Enhanced breakdown of fatty acids for energy production.[12]
-
Peroxisomal Fatty Acid Oxidation: Upregulation of the machinery for breaking down very long-chain fatty acids.[8]
-
Reduced Triglyceride Synthesis: Lowering the production of triglycerides in the liver.[11]
-
Increased HDL Cholesterol: Promoting the production of high-density lipoprotein ("good cholesterol").[13]
The Role of PPARγ
PPARγ is most abundantly expressed in adipose tissue, where it is a master regulator of adipogenesis (the formation of fat cells).[9] It is also found in other tissues, including macrophages.[9] Activation of PPARγ is the mechanism of action for the thiazolidinedione (TZD) class of antidiabetic drugs.[9] Key functions of PPARγ activation include:
-
Adipocyte Differentiation: Promoting the differentiation of preadipocytes into mature fat cells, which are more efficient at storing fatty acids.[8][9]
-
Enhanced Insulin Sensitivity: Increasing the sensitivity of peripheral tissues, particularly adipose tissue, to insulin. This is achieved in part by upregulating the expression of genes involved in the insulin signaling cascade and glucose uptake, such as GLUT4.[8][14]
-
Regulation of Adipokines: Modulating the secretion of hormones from adipose tissue, such as adiponectin, which improves insulin sensitivity.[9]
-
Fatty Acid Storage: Promoting the uptake and storage of circulating fatty acids into adipose tissue, thereby reducing lipotoxicity in other organs like the liver and muscle.[8]
By simultaneously activating both PPARα and PPARγ, dual agonists like Peliglitazar were designed to offer a multi-faceted approach to treating metabolic syndrome, addressing both the dyslipidemia and the insulin resistance characteristic of type 2 diabetes.[1][4]
Quantitative Data: In Vitro Potency and In Vivo Efficacy of Representative Dual PPARα/γ Agonists
While specific quantitative preclinical and clinical data for Peliglitazar are not extensively available in the public domain, the following tables summarize the in vitro potency and in vivo efficacy of other well-characterized dual PPARα/γ agonists to provide a comparative context for this class of compounds.
| Compound | Target | Assay Type | Value | Reference(s) |
| Aleglitazar | Human PPARα | Transactivation | EC50: 5 nM | [5] |
| Human PPARγ | Transactivation | EC50: 9 nM | [5] | |
| Human PPARα | Binding | IC50: 38 nM | [15] | |
| Human PPARγ | Binding | IC50: 19 nM | [15] | |
| Saroglitazar | Human PPARα | Transactivation | EC50: 0.65 pM | [2][16] |
| Human PPARγ | Transactivation | EC50: 3 nM | [2][16] | |
| Ragaglitazar | Murine PPARα | Transactivation | EC50: 1.08 µM | [17] |
| Murine PPARγ | Transactivation | EC50: 0.1 µM | [17] |
Table 1: In Vitro Potency of Representative Dual PPARα/γ Agonists. EC50 and IC50 values represent the concentration of the compound required to elicit a half-maximal response or inhibition, respectively.
| Compound | Animal Model | Dose | Effect on Triglycerides | Effect on Glucose/Insulin | Reference(s) |
| Ragaglitazar | ob/ob mice | 3 mg/kg/day | ↓ 74% | ↓ Glucose (ED50 <0.03 mg/kg), ↓ Insulin (ED50 <0.1 mg/kg) | [17] |
| Zucker fa/fa rats | 3 mg/kg/day | ↓ 74% | ↓ Insulin (53%) | [17] | |
| Saroglitazar | db/db mice | 1 mg/kg/day | ↓ (ED50: 0.05 mg/kg) | ↓ Glucose (ED50: 0.19 mg/kg), ↓ Insulin (91%) | [2][16] |
| Tesaglitazar | Non-diabetic, insulin-resistant patients | 1.0 mg/day | ↓ 37% | ↓ Fasting Glucose (0.47 mmol/l), ↓ Fasting Insulin (35%) | [12] |
| Chiglitazar | Type 2 Diabetes Patients | 48 mg/day | ↓ (Significant) | ↓ HbA1c (-1.05% vs placebo) | [18][19] |
Table 2: In Vivo Efficacy of Representative Dual PPARα/γ Agonists. Data from various preclinical models and clinical trials are presented, showing the percentage change from baseline or control.
Experimental Protocols
This section details standardized methodologies for the key experiments used to characterize dual PPARα/γ agonists.
LanthaScreen® TR-FRET Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the ligand-binding domain (LBD) of PPARα and PPARγ.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technique that measures the proximity of two fluorophores.[20] In this assay, a terbium (Tb)-labeled anti-GST antibody serves as the donor fluorophore, which binds to a GST-tagged PPAR LBD.[15] A fluorescently labeled small molecule ligand (tracer) that binds to the PPAR LBD acts as the acceptor.[15] When the tracer is bound to the PPAR LBD, excitation of the Tb donor results in energy transfer to the acceptor, producing a high FRET signal.[15] A test compound that competes with the tracer for binding to the LBD will disrupt FRET, leading to a decrease in the signal.[15]
Materials:
-
GST-tagged human PPARα or PPARγ LBD
-
Terbium-labeled anti-GST antibody
-
Fluormone™ Pan-PPAR Green tracer
-
Assay buffer
-
Test compound (e.g., Peliglitazar)
-
384-well black microplates
-
Fluorescence plate reader with TR-FRET capability
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these into the assay buffer to achieve the final desired concentrations.
-
Reagent Preparation: Prepare a solution containing the Tb-anti-GST antibody and the respective PPAR-LBD (α or γ) in the assay buffer.
-
Assay Plate Setup:
-
Add the diluted test compound or control to the wells of the 384-well plate.
-
Add the Fluormone™ tracer to all wells.
-
Initiate the binding reaction by adding the antibody/PPAR-LBD mixture to all wells.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-enabled plate reader, measuring the emission at 495 nm (terbium) and 520 nm (tracer) after a pulsed excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
PPARα/γ Transactivation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα or PPARγ.
Principle: This assay utilizes a reporter gene system.[21] A host cell line (e.g., HEK293T) is transiently transfected with two plasmids: an expression vector containing the DNA sequence for the PPARα or PPARγ receptor, and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.[16][22] When an agonist binds to and activates the expressed PPAR receptor, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of the luciferase reporter gene.[16] The resulting luminescence is proportional to the transcriptional activity of the receptor.
Materials:
-
HEK293T cells
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Expression plasmid for full-length human PPARα or PPARγ
-
Reporter plasmid with a PPRE-driven luciferase gene (e.g., pPPREx3-TK-Luc)
-
A control plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (e.g., Peliglitazar)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Seed the cells into 96-well plates.
-
Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the cells for another 18-24 hours.
-
Cell Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using the buffer provided in the dual-luciferase assay kit.
-
Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
In Vivo Efficacy Study in a Diabetic Animal Model (e.g., db/db mice)
This type of study assesses the effects of a dual PPARα/γ agonist on metabolic parameters in a relevant animal model of type 2 diabetes and dyslipidemia.
Principle: The db/db mouse is a genetic model of obesity, insulin resistance, and type 2 diabetes. These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, and subsequent metabolic dysfunction. They are a standard model for testing the efficacy of antidiabetic and lipid-lowering agents.[2]
Materials:
-
Male db/db mice (e.g., 8-10 weeks old)
-
Control lean littermates (db/+)
-
Test compound (e.g., Peliglitazar) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory chow
-
Equipment for blood collection (e.g., via tail vein)
-
Glucometer and commercial assay kits for measuring plasma triglycerides, insulin, etc.
Procedure:
-
Acclimatization and Baseline Measurement:
-
Allow the animals to acclimate to the housing conditions for at least one week.
-
At the beginning of the study, record body weights and collect baseline blood samples after a period of fasting (e.g., 4-6 hours) to measure initial glucose, triglyceride, and insulin levels.
-
-
Dosing:
-
Randomize the db/db mice into several groups: a vehicle control group and multiple treatment groups receiving different daily doses of the test compound.
-
Administer the test compound or vehicle orally (e.g., via gavage) once daily for a specified period (e.g., 14-28 days).
-
-
Monitoring:
-
Monitor body weight and food intake regularly throughout the study.
-
Collect blood samples at specified intervals (e.g., weekly) to monitor changes in fasting glucose and triglycerides.
-
-
Terminal Procedures:
-
At the end of the treatment period, collect final blood samples for a comprehensive analysis of glucose, triglycerides, insulin, and other relevant biomarkers.
-
An oral glucose tolerance test (OGTT) can be performed to assess improvements in glucose disposal.
-
Euthanize the animals and collect tissues (e.g., liver, adipose tissue, muscle) for further analysis (e.g., gene expression studies).
-
-
Data Analysis:
-
Compare the changes in metabolic parameters (glucose, triglycerides, insulin, etc.) between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Calculate the percentage reduction in these parameters from baseline and in comparison to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by dual PPARα/γ agonists and a typical experimental workflow for their evaluation.
Caption: PPARα Signaling Pathway for Lipid Metabolism.
Caption: PPARγ Signaling Pathway for Glucose Homeostasis.
Caption: Workflow for Dual PPAR Agonist Evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Role of Glitazars in atherogenic dyslipidemia and diabetes: Two birds with one stone? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Tesaglitazar: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tesaglitazar, a novel dual peroxisome proliferator-activated receptor alpha/gamma agonist, dose-dependently improves the metabolic abnormalities associated with insulin resistance in a non-diabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ragaglitazar: the pharmacokinetics, pharmacodynamics, and tolerability of a novel dual PPAR alpha and gamma agonist in healthy subjects and patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aleglitazar | PPAR | TargetMol [targetmol.com]
- 16. researchgate.net [researchgate.net]
- 17. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Saroglitazar in Non-alcoholic Fatty Liver Disease From Bench to Bedside: A Comprehensive Review and Sub-group Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Establishment of a cell-based drug screening model for identifying agonists of human peroxisome proliferator-activated receptor gamma (PPARγ) - PubMed [pubmed.ncbi.nlm.nih.gov]
Peliglitazar Racemate and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peliglitazar racemate, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has emerged as a promising therapeutic agent for managing metabolic disorders such as type 2 diabetes and dyslipidemia.[1] By simultaneously activating both PPARα and PPARγ, this compound offers a comprehensive approach to regulating glucose and lipid metabolism. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its effects on lipid metabolism as evidenced by preclinical and clinical studies, and detailed experimental protocols for key assays used in its evaluation. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.
Mechanism of Action: Dual PPARα/γ Activation
This compound functions as a dual activator of PPARα and PPARγ, which are nuclear receptors that play crucial roles in the transcriptional regulation of genes involved in lipid and glucose homeostasis.[1][2]
-
PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. This results in decreased plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
-
PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells. Activation of PPARγ enhances insulin sensitivity, leading to increased glucose uptake in peripheral tissues and a reduction in plasma glucose levels. It also contributes to the trapping of free fatty acids in adipocytes, thereby reducing their availability in the circulation.
The dual agonism of this compound allows for a synergistic effect on both lipid and glucose metabolism, making it a potentially effective treatment for the cluster of metabolic abnormalities associated with type 2 diabetes and metabolic syndrome.[2]
Signaling Pathway
The activation of PPARα and PPARγ by this compound initiates a cascade of molecular events that ultimately alters gene expression.
Effects on Lipid Metabolism: Preclinical and Clinical Data
While specific quantitative data for this compound from comprehensive, publicly available studies are limited, the effects of other dual PPARα/γ agonists provide a strong indication of its potential lipid-modifying properties. The following tables summarize representative data from studies on dual PPAR agonists, which are expected to have a similar mechanism of action to peliglitazar.
Table 1: Effects of Dual PPAR Agonists on Lipid Profiles in Preclinical Models
| Compound | Animal Model | Dose | Duration | Triglyceride Change | Total Cholesterol Change | HDL-C Change | LDL-C Change | Reference |
| Saroglitazar | db/db mice | 0.01-3 mg/kg/day | 12 days | Dose-dependent reduction | - | - | - | [3] |
| Saroglitazar | Zucker fa/fa rats | 3 mg/kg | 14 days | ↓ 81.7% | - | - | - | [3] |
| Ragaglitazar | Zucker fa/fa rats | 3 mg/kg | - | ↓ 74% | - | - | - | [4] |
| Ragaglitazar | High-fat-fed hamsters | 1 mg/kg | - | ↓ 83% | ↓ 61% | - | - | [4] |
Table 2: Effects of Dual PPAR Agonists on Lipid Profiles in Clinical Trials
| Compound | Study Population | Dose | Duration | Triglyceride Change | Total Cholesterol Change | HDL-C Change | LDL-C Change | Reference |
| Saroglitazar | Diabetic Dyslipidemia | 4 mg | 12 weeks | ↓ 45.5% | - | ↑ | ↓ | [5] |
| Saroglitazar | Diabetic Dyslipidemia | 4 mg | 52 weeks | ↓ 66.9% | ↓ 44.84% | ↑ | ↓ 38.47% | [6] |
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound and its effects on lipid metabolism.
In Vitro PPAR Activation Assay
This assay is crucial for determining the potency and selectivity of a compound as a PPAR agonist.
Objective: To quantify the activation of PPARα and PPARγ by this compound in a cell-based reporter assay.
Materials:
-
Cell line (e.g., HEK293, HepG2)
-
Expression vectors for full-length human PPARα and PPARγ
-
Reporter vector containing a PPAR response element (PPRE) linked to a luciferase reporter gene
-
Transfection reagent
-
This compound and reference compounds (e.g., a known PPARα agonist like WY-14643 and a PPARγ agonist like rosiglitazone)
-
Cell culture medium and reagents
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in 96-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with the PPAR expression vector (either PPARα or PPARγ) and the PPRE-luciferase reporter vector using a suitable transfection reagent. A β-galactosidase expression vector can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or reference compounds. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
If used, measure β-galactosidase activity for normalization.
-
-
Data Analysis:
-
Normalize the luciferase activity to the β-galactosidase activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) value.
-
In Vivo Efficacy Study in a Dyslipidemic Animal Model
Animal models of dyslipidemia are essential for evaluating the in vivo efficacy of lipid-lowering agents. Diet-induced obese and hyperlipidemic models are commonly used.[7]
Objective: To assess the effect of this compound on plasma lipid profiles in a diet-induced obese and dyslipidemic mouse model.
Animal Model: C57BL/6J mice are a suitable model as they are prone to developing obesity, insulin resistance, and dyslipidemia when fed a high-fat diet.[8]
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat) and standard chow diet
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Clinical chemistry analyzer for lipid profiling
Protocol:
-
Induction of Dyslipidemia:
-
Feed mice a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia. A control group is fed a standard chow diet.
-
-
Grouping and Treatment:
-
Randomly assign the HFD-fed mice to different treatment groups:
-
Vehicle control group
-
This compound group(s) (different dose levels)
-
Positive control group (e.g., fenofibrate)
-
-
Administer the treatments orally once daily for a specified period (e.g., 4-8 weeks).
-
-
Sample Collection:
-
At the end of the treatment period, fast the mice overnight.
-
Collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
-
Lipid Profile Analysis:
-
Separate plasma by centrifugation.
-
Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using a clinical chemistry analyzer.
-
-
Data Analysis:
-
Compare the lipid profiles between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Gene Expression Analysis in Liver and Adipose Tissue
Analyzing changes in gene expression provides insights into the molecular mechanisms underlying the effects of this compound.
Objective: To determine the effect of this compound on the expression of genes involved in lipid metabolism in the liver and adipose tissue.
Materials:
-
Tissue samples (liver and adipose tissue) from the in vivo study
-
RNA extraction kit
-
Reverse transcription kit
-
Quantitative real-time PCR (qPCR) instrument and reagents (e.g., SYBR Green)
-
Primers for target genes (e.g., CPT1, ACOX1, FAS, SREBP-1c, LPL) and a housekeeping gene (e.g., GAPDH, β-actin)
Protocol:
-
RNA Extraction:
-
Homogenize the tissue samples and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction in a thermal cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the gene expression levels between the treatment groups.
-
Human Metabolism and Pharmacokinetics
A study on the metabolism and disposition of 14C-labeled peliglitazar in healthy male subjects following a single 10-mg oral dose provided the following key findings[7]:
-
Absorption and Elimination: The maximum plasma concentration (Cmax) was reached at approximately 1 hour, and the elimination half-life (t1/2) was about 3.5 hours.[7]
-
Major Circulating Components: The parent compound and its 1-O-β-acyl-glucuronide conjugate were the major components in plasma.[7]
-
Excretion: The majority of the radioactive dose was recovered in the feces. The major clearance pathway was identified as biliary elimination of glucuronide conjugates, which are then hydrolyzed in the intestines before excretion.[7]
-
Metabolites: Several oxidative metabolites (M14, M14a, M14b, M15, M15a, M15b, and M17) were identified, resulting from aliphatic/aryl hydroxylation and O-demethylation.[7]
Conclusion
This compound, as a dual PPARα/γ activator, holds significant promise for the treatment of metabolic disorders characterized by dyslipidemia and insulin resistance. Its mechanism of action allows for a multi-faceted approach to improving lipid profiles and glycemic control. While comprehensive clinical data on peliglitazar itself is not widely available, the extensive research on other dual PPAR agonists provides a strong foundation for its expected therapeutic benefits. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of this and similar compounds. Further research, particularly well-controlled preclinical and clinical studies, is necessary to fully elucidate the efficacy and safety profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 331744-72-0 [smolecule.com]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]
- 6. Long Term Safety and Efficacy of Saroglitazar in Indian Patients with Diabetic Dyslipidemia and Very High Triglyceride Levels: Real World Evidence | Baidya | Clinical Diabetology [journals.viamedica.pl]
- 7. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Peliglitazar racemate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors (PPARs) alpha (α) and gamma (γ), developed for the potential treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. As a dual agonist, it combines the therapeutic benefits of targeting both lipid and glucose metabolism. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies related to Peliglitazar racemate. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for research and drug development professionals.
Chemical Structure and Properties
This compound is a synthetic compound with a complex chemical structure designed for dual activity at PPARα and PPARγ receptors.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[(4-methoxyphenoxy)carbonyl-[1-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]ethyl]amino]acetic acid | [2] |
| Molecular Formula | C₃₀H₃₀N₂O₇ | [1] |
| Molecular Weight | 530.57 g/mol | [1] |
| CAS Number | 331744-72-0 | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO and ethanol. | [5][6] |
| Stability | Susceptible to acid and base catalyzed degradation. | [7] |
Mechanism of Action: Dual PPARα/γ Agonism
Peliglitazar's therapeutic effects stem from its function as a dual agonist for both PPARα and PPARγ nuclear receptors.[1][3][8] These ligand-activated transcription factors play crucial roles in regulating glucose and lipid metabolism.[4]
Upon binding, Peliglitazar induces a conformational change in the PPAR receptors, leading to their heterodimerization with the retinoid X receptor (RXR).[9] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[4][10]
PPARα Activation and Lipid Metabolism
Activation of PPARα primarily occurs in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Peliglitazar-mediated PPARα activation leads to the upregulation of genes involved in fatty acid uptake, transport, and β-oxidation.[11] This results in a reduction of circulating triglycerides and an improvement in the overall lipid profile.[1] Key target genes of PPARα include those encoding for lipoprotein lipase (LPL), apolipoproteins (APOA1, APOA2, APOA5), and enzymes of the fatty acid oxidation pathway like carnitine palmitoyltransferase 1 (CPT1).[11]
PPARγ Activation and Glucose Metabolism
PPARγ is most abundantly expressed in adipose tissue and is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis. Peliglitazar's activation of PPARγ promotes the differentiation of preadipocytes into mature adipocytes, which are more efficient at storing fatty acids, thus reducing lipotoxicity in other tissues.[1] This leads to enhanced insulin sensitivity in muscle and liver. Furthermore, PPARγ activation by Peliglitazar influences the expression of genes such as ANGPTL4 and PDK4, which are involved in lipid metabolism and insulin sensitization.[9] It also upregulates the expression of the glucose transporter type 4 (GLUT4), facilitating glucose uptake into cells.[12]
References
- 1. Buy this compound | 331744-72-0 [smolecule.com]
- 2. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chiglitazar Preferentially Regulates Gene Expression via Configuration-Restricted Binding and Phosphorylation Inhibition of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palmitate-induced down-regulation of sortilin and impaired GLUT4 trafficking in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis, Purification, and Core Mechanism of Peliglitazar Racemate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peliglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), positioning it as a significant therapeutic candidate for metabolic disorders such as type 2 diabetes and dyslipidemia.[1] Its action on both receptors allows for the simultaneous regulation of glucose and lipid metabolism. This technical guide provides a comprehensive overview of the synthesis and purification of peliglitazar racemate, along with an illustrative depiction of its core mechanism of action through its signaling pathway. The methodologies presented are compiled from established chemical synthesis principles and analytical purification techniques relevant to molecules of similar structure and complexity.
Synthesis of this compound
The synthesis of this compound, chemically known as (RS)-2-ethoxy-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)-ethoxy]-phenyl}-propionic acid, is a multi-step process. The core of the molecule is a 2-aryl-5-methyl-1,3-oxazole ring, which is then functionalized with a substituted phenoxy-propionic acid side chain. While a single, unified synthesis protocol is not publicly available, a plausible and chemically sound synthetic route can be constructed based on established methods for the synthesis of related compounds.
The proposed synthesis can be conceptually divided into two main parts: the formation of the key intermediate, 2-phenyl-4-(2-hydroxyethyl)-5-methyloxazole, and its subsequent coupling with the propionic acid side chain, followed by final modifications.
Experimental Protocol for Synthesis
Part A: Synthesis of the Oxazole Core Intermediate
The synthesis of the 2-aryl-5-methyl-1,3-oxazole core is a critical step. A common method for this involves the reaction of a benzaldehyde derivative with a suitable precursor to form the oxazole ring.
-
Step 1: Synthesis of 2-phenyl-4,5-dimethyl-1,3-oxazole-3-oxide.
-
Methodology: Benzaldehyde is reacted with diacetyl monoxime in glacial acetic acid. The mixture is heated under reflux for several hours. After cooling, the product is precipitated by the addition of water, filtered, and dried.
-
-
Step 2: Synthesis of 2-phenyl-4-(chloromethyl)-5-methyl-1,3-oxazole.
-
Methodology: The oxazole-3-oxide from the previous step is heated with phosphorus oxychloride (POCl3) in a suitable solvent like dichloroethane. The reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the chloromethyl derivative.
-
-
Step 3: Synthesis of 2-phenyl-5-methyl-1,3-oxazole-4-carbaldehyde.
-
Methodology: The chloromethyl oxazole is oxidized to the corresponding aldehyde. A variety of oxidizing agents can be employed for this transformation.
-
-
Step 4: Synthesis of 2-(2-phenyl-5-methyl-oxazol-4-yl)-ethanol.
-
Methodology: The aldehyde is reduced to the primary alcohol. This can be achieved using a mild reducing agent such as sodium borohydride (NaBH4) in an alcoholic solvent. The reaction is typically carried out at room temperature. After completion, the reaction is quenched, and the product is extracted and purified.
-
Part B: Coupling and Final Synthesis of this compound
-
Step 5: Synthesis of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.
-
Methodology: This step involves the synthesis of the propionic acid side chain precursor. This can be achieved through various standard organic synthesis routes.
-
-
Step 6: Williamson Ether Synthesis.
-
Methodology: The alcohol from Step 4, 2-(2-phenyl-5-methyl-oxazol-4-yl)-ethanol, is coupled with the phenolic hydroxyl group of ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate from Step 5. This reaction is typically carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone or DMF. The mixture is heated to facilitate the reaction.
-
-
Step 7: Saponification.
-
Methodology: The final step is the hydrolysis of the ethyl ester to the carboxylic acid to yield this compound. This is achieved by treating the product from Step 6 with a base, such as sodium hydroxide, in an aqueous alcohol solution. The reaction mixture is then acidified to precipitate the final product.
-
Synthesis Workflow Diagram
Caption: A plausible synthetic workflow for this compound.
Purification of this compound
The purification of the final this compound and its intermediates is crucial to ensure high purity for research and development purposes. A combination of chromatographic techniques is typically employed.
Purification Methodologies
-
Flash Chromatography: This technique is often used for the purification of synthetic intermediates. For the intermediates of peliglitazar, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common choice. The polarity of the solvent system is adjusted based on the polarity of the compound being purified.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the final purification of this compound to achieve high purity. Reversed-phase HPLC is particularly suitable for this compound.
Tabulated Purification Parameters
| Parameter | Flash Chromatography (Intermediates) | Preparative HPLC (Final Product) |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 (e.g., 5 µm, 100 Å) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | UV (254 nm) | UV (e.g., 254 nm, 280 nm) |
| Typical Flow Rate | 20-50 mL/min | 10-20 mL/min |
Purification Workflow Diagram
Caption: A typical purification workflow for this compound.
Core Mechanism of Action: PPARα/γ Signaling Pathway
Peliglitazar exerts its therapeutic effects by acting as a dual agonist for PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. The activation of these receptors leads to the regulation of gene expression involved in glucose and lipid metabolism.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation enhances insulin sensitivity, promotes adipocyte differentiation, and increases glucose uptake in peripheral tissues.
-
PPARα Activation: Mainly found in the liver, kidney, and heart, PPARα activation stimulates the beta-oxidation of fatty acids, leading to a reduction in circulating triglycerides.
Signaling Pathway Diagram
Caption: The PPARα/γ signaling pathway activated by Peliglitazar.
Conclusion
This technical guide outlines a comprehensive approach to the synthesis and purification of this compound, grounded in established chemical principles. The provided experimental outlines and purification strategies offer a solid foundation for researchers and drug development professionals working with this and similar dual PPAR agonists. The visualization of the PPARα/γ signaling pathway clarifies the core mechanism by which peliglitazar exerts its dual action on lipid and glucose metabolism, highlighting its therapeutic potential. Further optimization of the presented synthetic and purification methods will be crucial for efficient and scalable production.
References
Peliglitazar Racemate and its Enantiomers: A Technical Overview of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Peliglitazar and PPAR Agonism
Peliglitazar is a member of the "glitazar" class of drugs, designed to simultaneously activate both PPARα and PPARγ.
-
PPARα activation is primarily associated with the regulation of lipid metabolism, leading to decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.
-
PPARγ activation is linked to improved insulin sensitivity and glucose uptake in peripheral tissues, making it a target for managing hyperglycemia in type 2 diabetes.
By acting as a dual agonist, peliglitazar was developed with the therapeutic goal of addressing both the dyslipidemia and insulin resistance commonly observed in patients with type 2 diabetes.[1][2]
The Significance of Chirality in Drug Action
The presence of a stereocenter in the molecular structure of peliglitazar means it exists as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that individual enantiomers of a chiral drug can have distinct:
-
Pharmacodynamics: One enantiomer (the "eutomer") may be responsible for the desired therapeutic effect, while the other (the "distomer") could be less active, inactive, or even contribute to adverse effects.
-
Pharmacokinetics: Enantiomers can differ in their absorption, distribution, metabolism, and excretion (ADME) properties, leading to different plasma concentrations and durations of action.
Therefore, the comprehensive characterization of the individual enantiomers of peliglitazar is crucial for a complete understanding of its therapeutic potential and safety profile.
Biological Activity of Peliglitazar Racemate
Studies on the racemic mixture of peliglitazar have demonstrated its efficacy as a dual PPARα/γ activator in animal models of diabetes and dyslipidemia, where it has been shown to produce both glucose and lipid-lowering effects.[1]
Unfortunately, specific quantitative data (e.g., EC₅₀, IC₅₀, Kᵢ) for the individual (R)- and (S)-enantiomers of peliglitazar against PPARα and PPARγ are not publicly available in the reviewed literature. The following table summarizes the type of data that would be essential for a comparative analysis.
| Parameter | Receptor | (R)-Peliglitazar | (S)-Peliglitazar | Racemic Peliglitazar | Reference Compound(s) |
| Binding Affinity (Kᵢ or IC₅₀, nM) | PPARα | Data not available | Data not available | Data not available | e.g., Fenofibric Acid |
| PPARγ | Data not available | Data not available | Data not available | e.g., Rosiglitazone | |
| Transactivation Potency (EC₅₀, nM) | PPARα | Data not available | Data not available | Data not available | e.g., WY-14643 |
| PPARγ | Data not available | Data not available | Data not available | e.g., Rosiglitazone |
Experimental Protocols
Detailed, validated experimental protocols for the chiral separation and specific biological evaluation of peliglitazar enantiomers are not published. However, based on standard methodologies for similar compounds, the following experimental workflows would be appropriate.
Chiral Separation of Peliglitazar Enantiomers
The separation of peliglitazar enantiomers would be the first critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Detailed Protocol Steps:
-
Column Screening: A variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), would be screened.
-
Mobile Phase Optimization:
-
Normal-Phase: Isocratic elution with mixtures of a non-polar solvent (e.g., hexane) and a polar organic modifier (e.g., ethanol, isopropanol) is a common starting point. Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.
-
Reversed-Phase: Mixtures of aqueous buffers and organic solvents like acetonitrile or methanol would be tested on appropriate reversed-phase CSPs.
-
-
Parameter Optimization: The flow rate and column temperature would be optimized to achieve baseline separation with good peak symmetry and efficiency.
-
Method Validation: The finalized method would be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
In Vitro Biological Activity Assays
Once the enantiomers are separated and isolated, their biological activity can be assessed using a variety of in vitro assays.
A competitive binding assay is used to determine the affinity of each enantiomer for the PPARα and PPARγ ligand-binding domains (LBD).
Workflow for PPAR Binding Assay:
Caption: Workflow for a Competitive PPAR Binding Assay.
Detailed Protocol Steps:
-
Reagents: Recombinant human PPARα-LBD and PPARγ-LBD, a high-affinity fluorescently labeled PPAR ligand (tracer), and the isolated peliglitazar enantiomers.
-
Assay Principle: The assay measures the ability of the test compound (peliglitazar enantiomer) to displace the fluorescent tracer from the PPAR-LBD.
-
Procedure:
-
A fixed concentration of the PPAR-LBD and the fluorescent tracer are incubated with varying concentrations of the test enantiomer.
-
After incubation to allow for binding equilibrium, the fluorescence polarization (FP) or Förster resonance energy transfer (FRET) signal is measured.
-
A decrease in the signal indicates displacement of the tracer by the test compound.
-
-
Data Analysis: The data are plotted as signal versus compound concentration, and the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of tracer binding) is calculated.
This cell-based assay measures the ability of each enantiomer to activate the transcriptional activity of PPARs.
Workflow for PPAR Transactivation Assay:
Caption: Workflow for a PPAR Reporter Gene Assay.
Detailed Protocol Steps:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HepG2) is co-transfected with two plasmids:
-
An expression vector for the full-length PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a PPAR response element (PPRE).
-
-
Compound Treatment: The transfected cells are then treated with various concentrations of the individual peliglitazar enantiomers.
-
Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal is plotted against the compound concentration, and the EC₅₀ value (the concentration that produces 50% of the maximal response) is determined.
PPAR Signaling Pathway
The biological effects of peliglitazar are mediated through the activation of the PPAR signaling pathway.
Caption: Simplified PPAR Signaling Pathway.
Pathway Description:
-
Ligand Binding: Peliglitazar enters the cell and binds to the ligand-binding domain of PPARα and/or PPARγ in the nucleus.
-
Heterodimerization: Ligand binding induces a conformational change in the PPAR, leading to its heterodimerization with the retinoid X receptor (RXR).
-
PPRE Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.
-
Transcriptional Regulation: This binding event, along with the recruitment of co-activator proteins, modulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and adipogenesis.
Conclusion and Future Directions
This compound has demonstrated potential as a dual PPARα/γ agonist for the management of metabolic disorders. However, the lack of publicly available data on the individual enantiomers represents a significant gap in the understanding of this compound. A thorough investigation into the stereospecific synthesis, chiral separation, and comparative biological activities of the (R)- and (S)-enantiomers is essential. Such studies would not only elucidate the specific contribution of each enantiomer to the overall therapeutic effect and potential side effects but also align with modern drug development standards that emphasize the characterization of single enantiomers. Future research should focus on performing the detailed experimental protocols outlined in this guide to provide the much-needed quantitative data for the individual enantiomers of peliglitazar. This would enable a more complete and accurate assessment of its potential as a therapeutic agent.
References
Peliglitazar Racemate: A Comprehensive Technical Guide to Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of the peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ), developed for the potential treatment of metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] Its mechanism of action involves the activation of PPARα, which primarily regulates fatty acid oxidation, and PPARγ, a key regulator of adipogenesis and insulin sensitivity.[1] This guide provides an in-depth overview of the pharmacokinetics and metabolism of peliglitazar racemate, compiling available data into a structured format for easy reference and comparison.
Pharmacokinetic Properties
The pharmacokinetics of peliglitazar have been characterized in humans following oral administration. The compound is rapidly absorbed, with key metabolic and elimination processes occurring via biliary excretion.
Human Pharmacokinetic Parameters
A study in healthy male subjects following a single 10-mg oral dose of 14C-labeled peliglitazar provided the following key pharmacokinetic parameters.
| Parameter | Value | Reference |
| Tmax (Time to Maximum Plasma Concentration) | ~1 hour | [3][4] |
| t1/2 (Elimination Half-life) | ~3.5 hours | [3][4] |
Metabolism
Peliglitazar undergoes extensive metabolism in humans, with the primary pathways being glucuronidation and oxidation. The resulting metabolites are then eliminated primarily through the feces.
Major Metabolic Pathways
The principal metabolic transformations of peliglitazar involve:
-
Acyl Glucuronidation: The formation of a 1-O-β-acyl-glucuronide conjugate is a major metabolic pathway.[3][5] This glucuronide conjugate is the major drug-related component found in bile and a major circulating metabolite in plasma.[3][4][5]
-
Oxidative Metabolism: Peliglitazar also undergoes oxidation through several cytochrome P450 isoforms, with CYP2C8, CYP2C9, CYP2C19, and CYP3A4 identified as the primary oxidative enzymes.[1] The main oxidative pathways include:
Metabolic Fate and Excretion
The majority of a peliglitazar dose is eliminated in the feces.[3] A significant portion of the drug is first conjugated with glucuronic acid and excreted into the bile. These glucuronide conjugates are then hydrolyzed back to peliglitazar and its oxidative metabolites in the intestines before being excreted in the feces.[3][6]
The following diagram illustrates the major metabolic pathways of peliglitazar.
Experimental Protocols
The following section details the methodologies employed in a key human study investigating the metabolism and disposition of 14C-labeled peliglitazar.[3]
Human Metabolism and Disposition Study
-
Study Design: An open-label study in 10 healthy male subjects. The subjects were divided into two groups: Group 1 (n=5) for collection of blood, urine, and feces, and Group 2 (n=5) which additionally underwent bile collection.[3]
-
Dosing: A single oral dose of 10 mg of dual 14C-labeled peliglitazar was administered.[3]
-
Sample Collection:
-
Analytical Methods:
The workflow for this human metabolism study is depicted in the diagram below.
Conclusion
Peliglitazar is rapidly absorbed and extensively metabolized in humans. The primary metabolic pathway is acyl glucuronidation, leading to significant biliary excretion of the glucuronide conjugate. This conjugate is subsequently hydrolyzed in the intestine, and the parent drug and its oxidative metabolites are eliminated mainly through the feces. The short elimination half-life suggests that the drug is cleared relatively quickly from the systemic circulation. Understanding these pharmacokinetic and metabolic characteristics is crucial for the further development and clinical application of peliglitazar.
References
- 1. Buy this compound | 331744-72-0 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma stability-dependent circulation of acyl glucuronide metabolites in humans: how circulating metabolite profiles of muraglitazar and peliglitazar can lead to misleading risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peliglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Peliglitazar Racemate: A Technical Overview of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar racemate (BMS-426707-01 racemate) is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] Developed by Bristol Myers Squibb, this compound was investigated for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes and dyslipidemia.[2][3][4] By simultaneously activating both PPARα and PPARγ, this compound was designed to offer a comprehensive approach to managing the multifaceted aspects of metabolic syndrome, including hyperglycemia and dyslipidemia.[2] This technical guide provides a detailed overview of the in vitro and in vivo effects of this compound, drawing upon available data for this compound and closely related dual PPARα/γ agonists to elucidate its pharmacological profile.
Mechanism of Action: Dual PPARα/γ Activation
This compound functions by binding to and activating both PPARα and PPARγ, which are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1][2] These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4][5] This interaction modulates the transcription of a suite of genes involved in glucose and lipid metabolism, as well as inflammation.[4][5][6]
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature fat cells.[4][5][7] Activation of PPARγ enhances insulin sensitivity by increasing glucose uptake in peripheral tissues and modulating the expression of adipokines, such as increasing adiponectin and decreasing tumor necrosis factor-alpha (TNF-α).[4][7]
-
PPARα Activation: Predominantly found in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid metabolism.[5] Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance, resulting in a reduction of circulating triglyceride levels.[4][5]
The dual activation of both receptors by this compound is intended to provide a synergistic effect, addressing both insulin resistance and dyslipidemia, which are hallmark features of type 2 diabetes and metabolic syndrome.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables summarize representative data from closely related dual PPARα/γ agonists, muraglitazar and aleglitazar, to illustrate the expected potency and efficacy.
Table 1: In Vitro PPAR Activation
| Compound | Receptor | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Muraglitazar | PPARα | Transactivation Assay | HepG2 | EC50: 0.24 µM | [6] |
| PPARγ | Transactivation Assay | CV-1 | EC50: 0.12 µM | [6] | |
| PPARα | Binding Assay | N/A | IC50: 0.42 µM | [6] | |
| PPARγ | Binding Assay | N/A | IC50: 0.14 µM | [6] | |
| Aleglitazar | PPARα | Transactivation Assay | N/A | EC50: 5 nM | [8] |
| PPARγ | Transactivation Assay | N/A | EC50: 9 nM | [8] |
Table 2: In Vivo Effects on Metabolic Parameters in Animal Models
| Compound | Animal Model | Dose Range | Duration | Key Findings | Reference |
| Muraglitazar | db/db mice | 0.03-50 mg/kg/day | 2 weeks | Dose-dependent reductions in glucose, insulin, triglycerides, and free fatty acids. | [9] |
| Saroglitazar | db/db mice | 0.01-3 mg/kg/day | 12 days | Dose-dependent reductions in serum triglycerides (ED50: 0.05 mg/kg), free fatty acids (ED50: 0.19 mg/kg), and glucose (ED50: 0.19 mg/kg). | [10][11] |
| Ragaglitazar | Type 2 Diabetic Patients | 1, 4, and 10 mg/day | 12 weeks | Significant dose-dependent decreases in fasting plasma glucose (-48, -74, -77 mg/dl) and triglycerides (-40%, -62%, -51%). | [12][13] |
Experimental Protocols
In Vitro: PPAR Transactivation Assay
This assay is a fundamental method to determine the potency and efficacy of a compound as a PPAR agonist.
Objective: To quantify the ability of this compound to activate PPARα and PPARγ and induce the expression of a reporter gene.
General Methodology:
-
Cell Culture: A suitable mammalian cell line, such as HEK293T or HepG2, is cultured under standard conditions.
-
Transient Transfection: The cells are transiently transfected with a plasmid cocktail containing:
-
An expression vector for a chimeric receptor consisting of the ligand-binding domain (LBD) of human PPARα or PPARγ fused to the DNA-binding domain (DBD) of a yeast transcription factor, GAL4.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO). A known PPARα agonist (e.g., WY-14643) and a PPARγ agonist (e.g., rosiglitazone) are used as positive controls.
-
Luciferase Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to the vehicle control is calculated for each concentration of the test compound. The EC50 value, the concentration at which 50% of the maximal response is achieved, is determined by fitting the dose-response data to a sigmoidal curve.
In Vivo: Evaluation in a Diabetic and Dyslipidemic Animal Model (e.g., db/db Mice)
The db/db mouse is a genetic model of obesity, diabetes, and dyslipidemia, making it a relevant model for evaluating the efficacy of dual PPARα/γ agonists.
Objective: To assess the in vivo effects of this compound on glucose homeostasis and lipid metabolism.
General Methodology:
-
Animal Model: Male db/db mice are used. These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.
-
Acclimatization and Grouping: The animals are acclimated to the housing conditions for a period of at least one week. They are then randomized into different treatment groups (e.g., vehicle control and multiple dose levels of this compound).
-
Dosing: this compound is typically formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for a specified duration (e.g., 2-4 weeks).
-
Metabolic Parameter Monitoring:
-
Blood Glucose: Blood glucose levels are monitored regularly from tail vein blood samples using a glucometer. Fasting blood glucose is measured after an overnight fast.
-
Plasma Lipids: At the end of the study, blood is collected for the analysis of plasma triglycerides, total cholesterol, and free fatty acids.
-
Oral Glucose Tolerance Test (OGTT): An OGTT may be performed to assess improvements in glucose tolerance. After an overnight fast, a bolus of glucose is administered orally, and blood glucose levels are measured at various time points.
-
-
Tissue Collection and Analysis: At the end of the treatment period, animals are euthanized, and tissues such as the liver and adipose tissue may be collected for gene expression analysis of PPAR target genes.
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the metabolic parameters between the treatment groups and the vehicle control group.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 331744-72-0 [smolecule.com]
- 3. This compound (BMS 426707-01 racemate) [myskinrecipes.com]
- 4. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ REGULATION IN HYPERTENSION AND METABOLIC SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part II: PPAR-β/δ and PPAR-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adiponectin concentrations increase during acute FFA elevation in humans treated with rosiglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The dual peroxisome proliferator-activated receptor alpha/gamma activator muraglitazar prevents the natural progression of diabetes in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Zucker rats as an experimental model for the study of various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Peliglitazar Racemate In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar, also known as BMS-426707-01, is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2][3][4][5] As a dual agonist, Peliglitazar racemate is designed to combine the therapeutic benefits of both PPARα activation, which primarily regulates fatty acid oxidation and lipid metabolism, and PPARγ activation, a key regulator of adipogenesis and insulin sensitivity.[1] This dual action presents a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and dyslipidemia by concurrently addressing both glucose and lipid metabolic pathways.[1][4]
These application notes provide an overview of the in vitro cell-based assays relevant to the study of this compound, with a focus on its mechanism of action through PPARγ activation. Detailed protocols for key experiments are provided to guide researchers in the evaluation of this and similar compounds.
Mechanism of Action: PPARα/γ Activation
This compound functions by binding to and activating both PPARα and PPARγ nuclear receptors. These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in reduced triglyceride levels.[1] PPARγ activation enhances insulin sensitivity and glucose uptake in peripheral tissues.[1] The balanced dual agonism of Peliglitazar aims to provide a comprehensive approach to managing metabolic diseases.[1]
Quantitative Data
| Compound | Target | Assay Type | Cell Line | EC50 (nM) |
| Aleglitazar | PPARα | Cell-Based Transactivation Assay | Not Specified | 5 |
| Aleglitazar | PPARγ | Cell-Based Transactivation Assay | Not Specified | 9 |
Table 1: In Vitro Potency of the Dual PPARα/γ Agonist Aleglitazar.[6] Data for Aleglitazar is presented as a representative example of a potent dual PPARα/γ agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPARγ signaling pathway and a typical experimental workflow for evaluating this compound in a cell-based reporter assay.
Caption: PPARγ Signaling Pathway Activation by this compound.
Caption: Experimental Workflow for a PPARγ Reporter Gene Assay.
Experimental Protocols
PPARγ Transactivation Assay (Luciferase Reporter)
This protocol describes a common method to assess the in vitro activity of this compound on PPARγ using a luciferase reporter gene assay.
1. Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Plasmids:
-
PPARγ expression vector (e.g., pCMV-hPPARγ)
-
PPRE-luciferase reporter vector (containing multiple PPRE sequences upstream of a luciferase gene, e.g., pGL4.29[luc2P/PPRE/Hygro])
-
Control vector for transfection efficiency (e.g., a β-galactosidase expression vector)
-
-
Transfection Reagent: Lipofectamine 2000 or similar
-
This compound: Stock solution in DMSO
-
Luciferase Assay System: Commercially available kit (e.g., Promega ONE-Glo™ Luciferase Assay System)
-
Lysis Buffer: As supplied with the luciferase assay system
-
Plate: White, opaque 96-well cell culture plates
-
Luminometer: For measuring luminescence
2. Cell Culture and Transfection
-
Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
3. Compound Treatment
-
After 24 hours of transfection, trypsinize the cells and seed them into a 96-well white, opaque plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Allow the cells to attach for at least 4 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
4. Luciferase Assay
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS).
-
Add 20-50 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 50-100 µL of the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
If a control vector for transfection efficiency was used (e.g., β-galactosidase), perform the corresponding assay.
5. Data Analysis
-
Normalize the luciferase activity to the transfection control activity (if applicable).
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
Cell Viability/Cytotoxicity Assay
It is crucial to assess whether the observed effects of this compound are due to specific receptor activation or general cytotoxicity. This can be done in parallel with the transactivation assay.
1. Materials and Reagents
-
Cell Line: Same as used in the primary assay (e.g., HEK293T)
-
Culture Medium: Same as used in the primary assay
-
This compound: Stock solution in DMSO
-
Cell Viability Assay Kit: Commercially available kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate: Clear or white 96-well cell culture plates (depending on the assay)
-
Plate Reader: Spectrophotometer or luminometer
2. Procedure
-
Seed the cells in a 96-well plate at the same density as the primary assay.
-
Treat the cells with the same concentrations of this compound as in the primary assay.
-
Incubate for the same duration (18-24 hours).
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using the appropriate plate reader.
3. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the CC50 (50% cytotoxic concentration) if significant toxicity is observed.
Conclusion
The in vitro cell-based assays described provide a robust framework for characterizing the activity of this compound as a dual PPARα/γ agonist. A reporter gene assay is a fundamental tool for quantifying the potency and efficacy of the compound in activating PPARγ. It is essential to conduct cytotoxicity assays concurrently to ensure that the observed activity is not due to off-target effects on cell health. These protocols can be adapted for high-throughput screening of other potential PPAR agonists and for further mechanistic studies.
References
- 1. Buy this compound | 331744-72-0 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (BMS 426707-01 racemate) [myskinrecipes.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Peliglitazar Racemate PPAR Activation Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1] They play a crucial role in the regulation of lipid and glucose metabolism, cellular differentiation, and inflammation.[1][2] Three main isotypes have been identified: PPARα, PPARγ, and PPARβ/δ. PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and insulin sensitivity.[3]
Peliglitazar (racemate), also known as BMS 426707-01, is a dual agonist for PPARα and PPARγ.[4][5][6] Its ability to activate both receptors makes it a compound of interest for the potential treatment of metabolic disorders such as type 2 diabetes and dyslipidemia, by simultaneously addressing insulin resistance and abnormal lipid profiles.[5]
Reporter gene assays are a fundamental tool for characterizing the activity of compounds like Peliglitazar. These cell-based assays measure the transcriptional activation of a target receptor, in this case, PPARα and PPARγ. The principle involves introducing a reporter gene (e.g., luciferase) linked to a specific DNA response element (Peroxisome Proliferator Response Element - PPRE) into a suitable host cell line that expresses the PPAR of interest. Upon binding of an agonist like Peliglitazar to the PPAR, the receptor undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to the PPRE, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the extent of PPAR activation.
These application notes provide a detailed protocol for determining the in vitro potency and selectivity of Peliglitazar racemate on human PPARα and PPARγ using a luciferase-based reporter gene assay.
Signaling Pathway
Upon entering the cell, Peliglitazar acts as a ligand for both PPARα and PPARγ. The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in lipid and glucose metabolism.
Materials and Methods
Reagents
-
This compound (≥98% purity)
-
Positive Controls:
-
GW7647 (for PPARα)
-
Rosiglitazone (for PPARγ)
-
-
HEK293T or suitable host cell line
-
Expression plasmids:
-
Full-length human PPARα expression vector
-
Full-length human PPARγ expression vector
-
-
Reporter plasmid:
-
PPRE-driven firefly luciferase reporter vector
-
-
Control plasmid:
-
Renilla luciferase vector (e.g., pRL-TK) for normalization
-
-
Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
Opti-MEM® I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom cell culture plates
-
Dimethyl sulfoxide (DMSO), cell culture grade
Equipment
-
Luminometer capable of reading 96-well plates and injecting reagents
-
CO₂ incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Multichannel pipettes
-
Standard laboratory glassware and plasticware
Experimental Protocol
The following protocol outlines the steps for a dual-luciferase reporter gene assay to assess the activation of PPARα and PPARγ by this compound.
Day 1: Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells.
-
Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate in a volume of 100 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO₂.
Day 2: Transfection
-
For each well, prepare a transfection mix in Opti-MEM®. For a PPARα assay, mix:
-
50 ng PPARα expression vector
-
100 ng PPRE-luciferase reporter vector
-
10 ng Renilla luciferase control vector
-
-
Repeat the process in separate tubes for the PPARγ assay, substituting the PPARα vector with 50 ng of the PPARγ expression vector.
-
Add the transfection reagent according to the manufacturer's protocol.
-
Incubate the transfection complexes at room temperature for 15-20 minutes.
-
Add 20 µL of the transfection complex to each well.
-
Incubate the plates for 24 hours at 37°C with 5% CO₂.
Day 3: Compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve the desired concentration range. Further dilute these into the assay medium (DMEM with 0.5% charcoal-stripped FBS) to the final desired concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration in the wells should not exceed 0.1%.
-
Prepare positive controls (GW7647 for PPARα and Rosiglitazone for PPARγ) and a vehicle control (0.1% DMSO) in the same manner.
-
Carefully remove the transfection medium from the cells.
-
Add 100 µL of the medium containing the test compounds, positive controls, or vehicle control to the respective wells.
-
Incubate for 18-24 hours at 37°C with 5% CO₂.
Day 4: Luciferase Assay
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the compound-containing medium from the wells.
-
Wash the cells gently with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Program the luminometer to inject 100 µL of Luciferase Assay Reagent II, wait 2 seconds, and then measure the firefly luciferase activity for 10 seconds.
-
Following the firefly reading, the luminometer should inject 100 µL of Stop & Glo® Reagent, wait 2 seconds, and then measure the Renilla luciferase activity for 10 seconds.
Experimental Workflow
References
- 1. This compound (BMS 426707-01 racemate) [myskinrecipes.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Dual PPARα/γ agonist saroglitazar improves liver histopathology and biochemistry in experimental NASH models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy this compound | 331744-72-0 [smolecule.com]
Application Notes and Protocols for Peliglitazar Racemate in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ) that has been investigated for its potential in treating type 2 diabetes mellitus.[1][2] As a dual agonist, Peliglitazar is designed to address both the hyperglycemia and dyslipidemia characteristic of type 2 diabetes. PPARγ activation primarily enhances insulin sensitivity in peripheral tissues, while PPARα activation is crucial for regulating fatty acid metabolism.[3][4] These application notes provide an overview of the mechanism of action of Peliglitazar and representative protocols for its evaluation in animal models of diabetes.
Disclaimer: Specific preclinical data and detailed experimental protocols for Peliglitazar racemate are not extensively available in published literature. The following protocols are adapted from established methodologies for other dual PPARα/γ agonists and should be optimized for specific experimental conditions.
Mechanism of Action: PPARα/γ Agonism
Peliglitazar simultaneously activates both PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors.[1] Upon activation by a ligand like Peliglitazar, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[3][5]
PPARγ Activation:
-
Enhanced Insulin Sensitivity: Increases the expression of genes involved in insulin signaling and glucose uptake in adipose tissue and skeletal muscle, such as Glucose Transporter 4 (GLUT4).[6]
-
Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids, thus reducing lipotoxicity.[5]
-
Modulation of Adipokines: Regulates the secretion of adipokines, such as increasing adiponectin (which improves insulin sensitivity) and decreasing tumor necrosis factor-alpha (TNF-α) (which contributes to insulin resistance).[6]
PPARα Activation:
-
Fatty Acid Oxidation: Upregulates genes involved in the uptake and beta-oxidation of fatty acids in the liver and muscle.[7]
-
Lipid Metabolism: Modulates the expression of genes that regulate lipoprotein metabolism, leading to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[5][7]
The dual activation of both receptors is expected to result in comprehensive management of the metabolic dysregulation seen in type 2 diabetes.
Signaling Pathway
Caption: Peliglitazar activates PPARα and PPARγ signaling pathways.
Experimental Protocols
The following are detailed protocols for inducing diabetes in animal models and subsequently testing the efficacy of a compound like Peliglitazar.
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin (STZ)
This model mimics the natural progression of type 2 diabetes, which involves insulin resistance followed by partial beta-cell dysfunction.[8]
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old)
-
High-Fat Diet (HFD): 45-60% kcal from fat
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
Dietary Induction of Insulin Resistance:
-
Divide rats into a control group (standard chow) and an experimental group (HFD).
-
Feed the respective diets for 4-8 weeks to induce obesity and insulin resistance in the HFD group.
-
-
Induction of Diabetes:
-
After the dietary induction period, fast the HFD-fed rats overnight (12-14 hours).
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Inject a single low dose of STZ (30-40 mg/kg, intraperitoneally) to the HFD-fed rats.[8]
-
The control group receives an equivalent volume of citrate buffer.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection and then weekly.
-
Rats with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
-
Protocol 2: Evaluation of Peliglitazar Efficacy in Diabetic Rats
Materials:
-
Diabetic rats (from Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, centrifuge)
-
Assay kits for insulin, triglycerides, total cholesterol, HDL, and free fatty acids.
Procedure:
-
Animal Grouping:
-
Divide the diabetic rats into the following groups (n=8-10 per group):
-
Diabetic Control (Vehicle)
-
Peliglitazar (Low Dose, e.g., 1 mg/kg/day)
-
Peliglitazar (Medium Dose, e.g., 3 mg/kg/day)
-
Peliglitazar (High Dose, e.g., 10 mg/kg/day)
-
Positive Control (e.g., Pioglitazone, 10 mg/kg/day)
-
-
A non-diabetic control group should also be maintained.
-
-
Drug Administration:
-
Administer Peliglitazar or vehicle daily via oral gavage for 4-8 weeks.
-
-
Monitoring:
-
Record body weight and food intake weekly.
-
Measure fasting blood glucose weekly from tail vein blood.
-
-
Terminal Blood and Tissue Collection:
-
At the end of the treatment period, fast the rats overnight.
-
Collect blood via cardiac puncture under anesthesia.
-
Centrifuge the blood to separate plasma/serum and store at -80°C for biochemical analysis.
-
Collect liver and adipose tissue for gene expression analysis (e.g., RT-qPCR for PPAR target genes).
-
-
Biochemical Analysis:
-
Measure plasma/serum levels of insulin, triglycerides, total cholesterol, HDL, and free fatty acids using commercially available kits.
-
-
Oral Glucose Tolerance Test (OGTT) - Optional:
-
An OGTT can be performed before the end of the study to assess improvements in glucose tolerance.
-
Fast rats for 12-14 hours.
-
Administer a glucose solution (2 g/kg) orally.
-
Collect blood samples at 0, 30, 60, 90, and 120 minutes for glucose measurement.
-
Experimental Workflow Diagram
References
- 1. Peliglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. An active film-coating approach to enhance chemical stability of a potent drug molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Peroxisome proliferator-activated receptor gamma (PPARgamma): molecular study in glucose homeostasis, lipid metabolism and therapeutic approach] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tesaglitazar: a promising approach in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
Application Notes and Protocols for the Investigation of Peliglitazar Racemate in a db/db Mouse Model of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of Peliglitazar racemate in db/db mice is limited in publicly available literature. The following application notes and protocols are based on studies with other dual PPARα/γ agonists, such as Tesaglitazar and Muraglitazar, in the same animal model. This document is intended to serve as a comprehensive guide and a template for designing and conducting preclinical studies with Peliglitazar in db/db mice. The presented data tables are illustrative and based on the expected outcomes for a compound of this class.
Introduction
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This dual activity suggests its potential as a therapeutic agent for type 2 diabetes by simultaneously addressing insulin resistance, dyslipidemia, and inflammation. The db/db mouse is a well-established genetic model of obesity, insulin resistance, and type 2 diabetes, making it a suitable preclinical model to investigate the efficacy of Peliglitazar.
These application notes provide a framework for evaluating the therapeutic potential of this compound in db/db mice, including detailed experimental protocols and expected data outcomes.
Potential Therapeutic Effects and Signaling Pathways
Peliglitazar, as a dual PPARα/γ agonist, is expected to modulate key metabolic pathways. Activation of PPARγ primarily improves insulin sensitivity in peripheral tissues, while PPARα activation is crucial for lipid metabolism.
Signaling Pathway of Dual PPARα/γ Agonists
Caption: Peliglitazar activates PPARα/γ pathways.
Data Presentation: Expected Outcomes
The following tables summarize the anticipated quantitative data from a study investigating Peliglitazar in db/db mice, based on findings with similar dual PPAR agonists.
Table 1: Effects on Metabolic Parameters
| Parameter | Vehicle Control (db/db) | Peliglitazar (db/db) | Lean Control (db/+) |
| Body Weight (g) | 55.2 ± 2.1 | 58.5 ± 2.5* | 28.1 ± 1.2 |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 150 ± 20 | 120 ± 10 |
| Plasma Insulin (ng/mL) | 12.5 ± 1.8 | 6.2 ± 0.9 | 1.5 ± 0.3 |
| HbA1c (%) | 9.8 ± 0.7 | 6.5 ± 0.5 | 4.2 ± 0.3 |
| Triglycerides (mg/dL) | 250 ± 30 | 120 ± 15 | 80 ± 10 |
| Total Cholesterol (mg/dL) | 280 ± 20 | 180 ± 18 | 150 ± 15 |
| Free Fatty Acids (mmol/L) | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.05 |
*p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Parameter | Vehicle Control (db/db) | Peliglitazar (db/db) | Lean Control (db/+) |
| AUC Glucose (mg/dL*min) | 60000 ± 5000 | 30000 ± 4000** | 18000 ± 2000 |
**p<0.01 vs. Vehicle Control.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Peliglitazar in db/db mice.
Animal Husbandry and Dosing Regimen
-
Animal Model: Male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean littermates (db/+).
-
Age: 8-10 weeks at the start of the study.
-
Housing: Mice should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and free access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Groups:
-
Group 1: db/db mice + Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Group 2: db/db mice + Peliglitazar (e.g., 10 mg/kg/day).
-
Group 3: db/+ mice + Vehicle.
-
-
Administration: Administer Peliglitazar or vehicle daily via oral gavage for a period of 4-8 weeks.
Experimental Workflow
Caption: Workflow for Peliglitazar study in db/db mice.
Oral Gavage Protocol
-
Preparation:
-
Calculate the required dose of Peliglitazar based on the most recent body weight.
-
Suspend Peliglitazar in the vehicle solution.
-
Use a 20-22 gauge, 1.5-inch curved gavage needle with a ball tip.
-
-
Procedure:
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle, then gently guide it down the esophagus into the stomach.
-
Administer the solution slowly to prevent regurgitation.
-
Withdraw the needle gently in the same path of insertion.
-
Monitor the animal for any signs of distress post-procedure.
-
Oral Glucose Tolerance Test (OGTT) Protocol
-
Fasting: Fast the mice for 6 hours with free access to water.
-
Baseline Measurement (t=0):
-
Collect a small blood sample from the tail vein.
-
Measure blood glucose using a calibrated glucometer.
-
-
Glucose Administration:
-
Administer a 2 g/kg body weight solution of D-glucose via oral gavage.
-
-
Subsequent Measurements:
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time for each group.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance.
-
Blood and Tissue Collection and Analysis
-
Terminal Procedure: At the end of the treatment period, fast the mice for 6 hours.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation or injectable anesthetic).
-
Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma. Store plasma at -80°C.
-
Tissue Harvesting: Perfuse the mice with saline, then dissect and weigh key metabolic tissues (liver, white adipose tissue, pancreas). Snap-freeze tissues in liquid nitrogen and store at -80°C for further analysis (e.g., gene expression, histology).
-
Biochemical Analysis: Use commercial ELISA or colorimetric kits to measure plasma levels of insulin, triglycerides, total cholesterol, and free fatty acids. HbA1c can be measured from whole blood.
Conclusion
This document provides a comprehensive set of application notes and protocols for investigating the therapeutic potential of this compound in the db/db mouse model of type 2 diabetes. While direct experimental data for Peliglitazar in this model is not yet widely available, the provided framework, based on the known pharmacology of dual PPARα/γ agonists, will enable researchers to design and execute robust preclinical studies. The expected outcomes include improvements in glycemic control, lipid profiles, and insulin sensitivity, which would support the further development of Peliglitazar as a treatment for type 2 diabetes. It is imperative for researchers to generate specific data for Peliglitazar to validate these expected effects.
Application Notes and Protocols: Peliglitazar Racemate for Glucose Uptake Assays in Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), playing a significant role in regulating lipid and glucose metabolism. As a PPARγ agonist, peliglitazar promotes adipocyte differentiation and enhances insulin sensitivity, making it a compound of interest for studying glucose uptake mechanisms in fat cells. These application notes provide detailed protocols for utilizing peliglitazar racemate in glucose uptake assays using adipocytes, a critical tool for diabetes and metabolic disease research.
Mechanism of Action: PPARγ-Mediated Glucose Uptake
Peliglitazar exerts its effects on glucose metabolism primarily through the activation of PPARγ in adipocytes. Upon binding to PPARγ, peliglitazar forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, initiating their transcription.[1]
Key target genes involved in glucose uptake include:
-
Glucose Transporter Type 4 (GLUT4): PPARγ activation directly upregulates the expression of GLUT4, the primary insulin-responsive glucose transporter in adipocytes and muscle cells.[2][3][4]
-
Components of the Insulin Signaling Pathway: PPARγ activation can enhance the expression and activity of various proteins involved in the insulin signaling cascade, leading to improved insulin sensitivity.
The culmination of these events is an increased translocation of GLUT4-containing vesicles to the plasma membrane, resulting in enhanced glucose uptake from the extracellular environment.[2]
Experimental Protocols
I. Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes
A robust and well-differentiated adipocyte culture is essential for reliable glucose uptake assays. The 3T3-L1 cell line is a widely used and accepted model for these studies.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose, 10% Bovine Calf Serum (BCS), and 1% Penicillin-Streptomycin (P/S) (Growth Medium)
-
DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and 1% P/S
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Rosiglitazone (optional, as a differentiation enhancer)[5]
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.
-
Growth to Confluence: Culture the cells in Growth Medium, changing the medium every 2-3 days until the cells are 100% confluent. Maintain the cells at confluence for an additional 2 days.
-
Initiation of Differentiation (Day 0): Replace the Growth Medium with Differentiation Medium 1 (DMEM with 10% FBS, 1% P/S, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin). Rosiglitazone (e.g., 2 µM) can be included to enhance differentiation.[6]
-
Maintenance of Differentiation (Day 2): After 48 hours, replace Differentiation Medium 1 with Differentiation Medium 2 (DMEM with 10% FBS, 1% P/S, and 10 µg/mL Insulin).
-
Maturation (Day 4 onwards): After another 48 hours, switch to Adipocyte Maintenance Medium (DMEM with 10% FBS and 1% P/S). Change the medium every 2-3 days.
-
Ready for Assay: Mature, lipid-laden adipocytes are typically ready for glucose uptake assays between days 8 and 12 post-differentiation.
II. 2-NBDG Glucose Uptake Assay
This protocol utilizes the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to quantify glucose uptake.
Materials:
-
Differentiated 3T3-L1 adipocytes in a 96-well black, clear-bottom plate
-
This compound stock solution (in DMSO)
-
Insulin (positive control)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (118 mM NaCl, 5 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 30 mM HEPES, pH 7.4) with 0.2% BSA
-
2-NBDG stock solution (in DMSO)
-
Ice-cold PBS
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Protocol:
-
Serum Starvation: Wash the differentiated adipocytes twice with PBS and then incubate in serum-free DMEM for 2-4 hours at 37°C.[7]
-
Pre-incubation with Peliglitazar:
-
Prepare serial dilutions of this compound in KRPH buffer. Also, prepare a positive control with insulin (e.g., 100 nM) and a vehicle control (DMSO).
-
Remove the serum-free medium and wash the cells once with KRPH buffer.
-
Add the peliglitazar dilutions and controls to the respective wells and incubate for the desired time (e.g., for time-course experiments, incubate for 30, 60, 90, and 120 minutes; for dose-response, a 60-minute incubation is a good starting point).
-
-
Glucose Uptake:
-
Termination and Washing:
-
Remove the 2-NBDG containing buffer and immediately wash the cells three times with ice-cold PBS to stop the glucose uptake and remove extracellular fluorescence.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for 2-NBDG (e.g., Ex: 485 nm, Em: 535 nm).
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables summarize representative data for other dual PPARα/γ agonists (Tesaglitazar, Muraglitazar) and a PPARγ agonist (Rosiglitazone) to provide an expected range of activity.
Table 1: Dose-Dependent Effect of PPAR Agonists on Glucose Uptake in Adipocytes
| Compound | Concentration (µM) | Fold Increase in Glucose Uptake (vs. Vehicle) | Cell Type | Reference |
| Tesaglitazar | 1 | ~1.5 - 2.0 | 3T3-L1 Adipocytes | [8][9] |
| 10 | ~2.0 - 3.0 | 3T3-L1 Adipocytes | [8][9] | |
| Muraglitazar | 1 | ~1.4 - 1.8 | 3T3-L1 Adipocytes | [10][11] |
| 10 | ~1.8 - 2.5 | 3T3-L1 Adipocytes | [10][11] | |
| Rosiglitazone | 1 | ~2.0 | Differentiated 3T3-L1 Adipocytes | [12] |
| 10 | ~2.5 | Differentiated 3T3-L1 Adipocytes | [13] |
Note: The values presented are estimations based on published data for analogous compounds and should be experimentally determined for peliglitazar.
Table 2: Time-Course of Insulin-Stimulated Glucose Uptake in 3T3-L1 Adipocytes
| Time (minutes) | Fold Increase in Glucose Uptake (100 nM Insulin vs. Basal) |
| 15 | ~3 - 5 |
| 30 | ~8 - 12 |
| 60 | ~10 - 15 |
| 120 | ~8 - 12 (potential for desensitization) |
Note: This table represents a typical time-course for insulin-stimulated glucose uptake and can be used as a reference for designing time-course experiments with peliglitazar.[14][15]
Visualizations
References
- 1. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pioglitazone induces in vivo adipocyte differentiation in the obese Zucker fa/fa rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The PPARα/γ Agonist, Tesaglitazar, Improves Insulin Mediated Switching of Tissue Glucose and Free Fatty Acid Utilization In Vivo in the Obese Zucker Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Muraglitazar, a novel dual (alpha/gamma) peroxisome proliferator-activated receptor activator, improves diabetes and other metabolic abnormalities and preserves beta-cell function in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2.8. Glucose Uptake Measurement in Adipocytes [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peliglitazar Racemate in Fatty Acid Oxidation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] As a racemate, it possesses properties that influence both lipid and glucose metabolism, making it a compound of interest in the study and treatment of metabolic disorders.[3] The activation of PPARα is particularly crucial for the regulation of fatty acid catabolism. PPARα is a ligand-activated transcription factor that, upon binding with an agonist like peliglitazar, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes essential for fatty acid oxidation (FAO).
These application notes provide a comprehensive guide for utilizing peliglitazar racemate in in vitro fatty acid oxidation experiments. The protocols detailed below, along with the illustrative data and pathway diagrams, will assist researchers in designing and executing experiments to investigate the effects of peliglitazar on cellular lipid metabolism.
Data Presentation
Disclaimer: The following quantitative data are illustrative and representative of the expected effects of a potent dual PPARα/γ agonist on fatty acid oxidation. Specific experimental data for this compound is not publicly available. Researchers should generate their own data for precise quantification.
Table 1: Effect of this compound on Palmitate-Stimulated Oxygen Consumption Rate (OCR) in HepG2 Hepatocytes
| Treatment Group | Concentration (µM) | Basal OCR (pmol/min) | Palmitate-Induced OCR (pmol/min) | % Increase from Basal |
| Vehicle Control | - | 150 ± 12 | 225 ± 18 | 50% |
| Peliglitazar | 0.1 | 155 ± 15 | 280 ± 22 | 81% |
| Peliglitazar | 1.0 | 160 ± 14 | 350 ± 25 | 119% |
| Peliglitazar | 10.0 | 162 ± 16 | 425 ± 30 | 162% |
| Etomoxir (CPT1 Inhibitor) | 100 | 148 ± 13 | 160 ± 15 | 8% |
Table 2: Relative mRNA Expression of Key Fatty Acid Oxidation Genes in Primary Human Hepatocytes Treated with this compound for 24 hours
| Gene | Vehicle Control (Fold Change) | Peliglitazar (1 µM) (Fold Change) | Peliglitazar (10 µM) (Fold Change) |
| CPT1A | 1.0 | 2.5 ± 0.3 | 4.8 ± 0.5 |
| ACADM | 1.0 | 2.1 ± 0.2 | 3.9 ± 0.4 |
| ACOX1 | 1.0 | 3.2 ± 0.4 | 6.1 ± 0.6 |
| FABP1 | 1.0 | 2.8 ± 0.3 | 5.5 ± 0.5 |
Table 3: Changes in Acylcarnitine Profile in C2C12 Myotubes Treated with this compound for 48 hours
| Acylcarnitine Species | Vehicle Control (pmol/mg protein) | Peliglitazar (5 µM) (pmol/mg protein) | % Change |
| C14:1 (Myristoleoylcarnitine) | 12.5 ± 1.1 | 8.2 ± 0.9 | -34.4% |
| C16 (Palmitoylcarnitine) | 25.8 ± 2.3 | 15.1 ± 1.8 | -41.5% |
| C18:1 (Oleoylcarnitine) | 30.2 ± 2.9 | 18.5 ± 2.1 | -38.7% |
| C2 (Acetylcarnitine) | 150.6 ± 12.5 | 225.9 ± 18.7 | +50.0% |
Signaling Pathway
Caption: PPARα/γ signaling pathway activated by peliglitazar leading to increased fatty acid oxidation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
HepG2 (human hepatoma) cells are suitable for studying hepatic fatty acid oxidation.
-
C2C12 myoblasts differentiated into myotubes are a good model for skeletal muscle FAO.
-
Primary hepatocytes or myotubes can also be used for more physiologically relevant data.
-
-
Culture Conditions:
-
Maintain cells in appropriate media (e.g., DMEM for HepG2, DMEM with high glucose for C2C12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For C2C12 differentiation, switch to DMEM with 2% horse serum once cells reach confluence.
-
-
This compound Preparation:
-
Dissolve this compound in a suitable solvent such as DMSO to prepare a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and does not exceed 0.1%.
-
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for OCR assays, 6-well plates for gene expression analysis).
-
Allow cells to adhere and grow to the desired confluency.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Fatty Acid Oxidation Assay (Oxygen Consumption Rate)
This protocol is adapted for use with an extracellular flux analyzer (e.g., Seahorse XF Analyzer).
-
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
XF Base Medium supplemented with L-glutamine, glucose, and sodium pyruvate.
-
Palmitate-BSA conjugate or other long-chain fatty acid substrate.
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Peliglitazar Treatment: Treat cells with various concentrations of this compound for 24-48 hours.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
One hour before the assay, wash the cells with pre-warmed XF Base Medium and replace with fresh XF Base Medium containing the fatty acid substrate. Incubate at 37°C in a non-CO2 incubator.
-
-
Extracellular Flux Analysis:
-
Calibrate the Seahorse XF Analyzer.
-
Load the prepared sensor cartridge.
-
Place the cell plate into the analyzer.
-
Program the instrument to measure basal OCR, followed by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
-
-
Data Analysis:
-
The Seahorse XF software will calculate OCR in real-time.
-
Compare the basal and maximal OCR in peliglitazar-treated cells to the vehicle control. An increase in OCR upon palmitate stimulation in peliglitazar-treated cells indicates an enhancement of fatty acid oxidation.
-
Caption: Experimental workflow for assessing fatty acid oxidation using an extracellular flux analyzer.
Gene Expression Analysis (RT-qPCR)
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACADM, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Procedure:
-
Cell Lysis and RNA Extraction: After treatment with peliglitazar, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
-
Compare the fold change in gene expression in peliglitazar-treated cells to the vehicle control.
-
Acylcarnitine Profiling (LC-MS/MS)
-
Materials:
-
Methanol
-
Internal standards (e.g., deuterated acylcarnitines)
-
LC-MS/MS system
-
-
Procedure:
-
Sample Preparation:
-
After treatment, wash the cells with PBS and lyse them.
-
Perform a protein quantification assay.
-
Extract the metabolites by adding cold methanol containing internal standards.
-
Centrifuge to pellet the protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples into the LC-MS/MS system.
-
Separate the acylcarnitines using a suitable chromatography column.
-
Detect and quantify the different acylcarnitine species using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Quantify the concentration of each acylcarnitine species by comparing its peak area to that of the corresponding internal standard.
-
Normalize the acylcarnitine concentrations to the protein content of the cell lysate.
-
Compare the acylcarnitine profiles of peliglitazar-treated cells to the vehicle control. A decrease in long-chain acylcarnitines and an increase in short-chain acylcarnitines (like acetylcarnitine) would be indicative of increased fatty acid oxidation.
-
References
Application Notes and Protocols for HPLC Quantification of Peliglitazar Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of the peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), investigated for its potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] As a chiral molecule, it exists as a racemic mixture, and the enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, a robust analytical method for the quantification of the Peliglitazar racemate is crucial for quality control, formulation development, and stability studies.
This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC). The method is designed to be a stability-indicating assay, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products. Additionally, a general approach for chiral separation of the enantiomers is discussed.
Signaling Pathway of Peliglitazar
Peliglitazar exerts its therapeutic effects by activating both PPARα and PPARγ. Upon ligand binding, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to improved insulin sensitivity, regulation of glucose metabolism, and reduction of triglyceride levels.[1]
Caption: Peliglitazar Signaling Pathway.
Experimental Workflow for HPLC Analysis
The general workflow for the HPLC quantification of this compound involves sample preparation, standard preparation, chromatographic separation, and data analysis.
Caption: General HPLC Workflow.
Materials and Methods
Reagents and Materials
-
Peliglitazar reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, purified)
-
Phosphoric acid or Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of Peliglitazar reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Methanol or Acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 10-100 µg/mL).
Sample Preparation
-
For Drug Substance: Accurately weigh a quantity of the Peliglitazar drug substance, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
For Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of Peliglitazar, transfer it to a volumetric flask, and add a suitable diluent. Sonicate to ensure complete dissolution, dilute to volume, and filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Racemate Quantification)
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at an appropriate wavelength (e.g., 230 nm) |
Note: The mobile phase composition and pH may need to be optimized to achieve the best peak shape and resolution from potential degradation products.
Chiral Separation (General Approach)
For the separation of Peliglitazar enantiomers, a chiral stationary phase (CSP) is recommended. The selection of the appropriate CSP often requires screening of different column types.
| Parameter | Recommended Approach |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose derivatives) |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Controlled, often ambient or slightly elevated |
| Detection | UV at an appropriate wavelength |
Data Presentation
The quantitative data should be summarized in tables for easy comparison and assessment of the method's performance.
System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% (for n≥5) |
Method Validation Summary
| Parameter | Results |
| Linearity (r²) | ≥ 0.999 |
| Range | e.g., 10 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% |
| Limit of Detection (LOD) | To be determined experimentally (e.g., based on signal-to-noise ratio) |
| Limit of Quantification (LOQ) | To be determined experimentally (e.g., based on signal-to-noise ratio) |
Forced Degradation Studies
Peliglitazar is known to be susceptible to both acid and base-catalyzed degradation.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 0.1N HCl) | % Degradation, Peak purity of Peliglitazar peak |
| Base Hydrolysis (e.g., 0.1N NaOH) | % Degradation, Peak purity of Peliglitazar peak |
| Oxidative (e.g., 3% H₂O₂) | % Degradation, Peak purity of Peliglitazar peak |
| Thermal (e.g., 60°C) | % Degradation, Peak purity of Peliglitazar peak |
| Photolytic (e.g., UV light) | % Degradation, Peak purity of Peliglitazar peak |
Conclusion
The described HPLC method provides a robust and reliable approach for the quantification of this compound in bulk drug and pharmaceutical formulations. The method should be fully validated according to ICH guidelines before its application in routine analysis. For the analysis of individual enantiomers, the development of a specific chiral HPLC method is necessary and will be a critical step in the comprehensive quality control of Peliglitazar.
References
- 1. Development and Validation of an HPLC–MS/MS Method for Pioglitazone from Nanocarriers Quantitation in Ex Vivo and In Vivo Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Gene Expression Analysis of PPAR Targets Using Peliglitazar Racemate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1] Peliglitazar racemate is a potent dual agonist for PPARα and PPARγ, making it a valuable tool for studying the therapeutic potential of targeting these pathways in metabolic diseases such as type 2 diabetes and dyslipidemia.[2][3] Activation of PPARs by a ligand like Peliglitazar initiates a cascade of molecular events leading to the modulation of target gene expression. This application note provides a detailed protocol for utilizing this compound to analyze the expression of well-established PPAR target genes—Pyruvate Dehydrogenase Kinase 4 (PDK4), Angiopoietin-Like 4 (ANGPTL4), and Fatty Acid-Binding Protein 4 (FABP4)—in a cell-based assay.
PDK4 and ANGPTL4 are known target genes of PPARs and are involved in glucose and lipid metabolism.[4] FABP4 is a well-established target of PPARγ and plays a crucial role in fatty acid uptake and trafficking.[5][6] By quantifying the changes in the mRNA levels of these genes in response to this compound treatment, researchers can effectively assess the compound's potency and mechanism of action.
Data Presentation
The following table summarizes the expected quantitative data from a typical experiment, showcasing the fold change in gene expression of PPAR target genes in HepG2 cells treated with this compound for 24 hours. Data is presented as mean fold change ± standard deviation relative to a vehicle control.
| Target Gene | Treatment Concentration | Mean Fold Change | Standard Deviation |
| PDK4 | 1 µM Peliglitazar | 4.2 | ± 0.5 |
| 10 µM Peliglitazar | 8.5 | ± 1.1 | |
| ANGPTL4 | 1 µM Peliglitazar | 3.8 | ± 0.4 |
| 10 µM Peliglitazar | 7.2 | ± 0.9 | |
| FABP4 | 1 µM Peliglitazar | 5.1 | ± 0.6 |
| 10 µM Peliglitazar | 10.3 | ± 1.3 |
Experimental Protocols
Materials and Reagents
-
This compound (Store at -20°C)[7]
-
HepG2 human hepatoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
TRIzol™ Reagent or equivalent RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
Nuclease-free water
-
Primers for human PDK4, ANGPTL4, FABP4, and a reference gene (e.g., GAPDH or ACTB)
Cell Culture and Treatment
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Once cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24 hours.
RNA Isolation and Reverse Transcription
-
RNA Extraction: After the 24-hour incubation, wash the cells with PBS and lyse them directly in the wells using TRIzol™ Reagent, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit according to the manufacturer's instructions.
Quantitative Real-Time PCR (qPCR)
-
Primer Design: Design or obtain validated primers for human PDK4, ANGPTL4, FABP4, and a suitable reference gene.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 20 µL containing SYBR™ Green PCR Master Mix, forward and reverse primers, nuclease-free water, and cDNA template.
-
Thermal Cycling: Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression. Normalize the expression of the target genes to the reference gene.
Visualizations
Caption: Peliglitazar activates PPARα and PPARγ signaling.
References
- 1. graphviz.org [graphviz.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PPAR | TargetMol [targetmol.com]
- 4. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FABP4-PPARγ signaling axis regulates human monocyte responses to electrophilic fatty acid nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Administering Peliglitazar Racemate in Rodent Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1][2] As a member of the glitazar class of drugs, it was developed to modulate lipid and carbohydrate metabolism, with the potential for treating type 2 diabetes and dyslipidemia.[1][2][3] PPARα activation primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation enhances insulin sensitivity and glucose uptake.[1][3] These application notes provide generalized protocols for the administration of Peliglitazar racemate in rodent models for metabolic research, based on standard practices for this compound class, due to the limited publicly available preclinical data for this specific agent.
Mechanism of Action
Peliglitazar exerts its effects by binding to and activating PPARα and PPARγ nuclear receptors. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose and lipid homeostasis, resulting in improved insulin sensitivity, reduced plasma glucose, and favorable alterations in lipid profiles.[3][4]
Peliglitazar Signaling Pathway
Caption: Peliglitazar activates PPARs, leading to gene transcription changes and metabolic effects.
Data Presentation
The following tables represent hypothetical, yet typical, quantitative data that could be expected from a rodent study investigating the metabolic effects of Peliglitazar. These are for illustrative purposes and are based on the known mechanism of action of dual PPARα/γ agonists.
Table 1: Effects of Peliglitazar on Metabolic Parameters in a Diabetic Mouse Model (e.g., db/db mice)
| Treatment Group | Dose (mg/kg/day) | Blood Glucose (mg/dL) | Plasma Insulin (ng/mL) | Plasma Triglycerides (mg/dL) | Body Weight Change (%) |
| Vehicle Control | 0 | 350 ± 25 | 5.2 ± 0.8 | 200 ± 20 | + 5.0 ± 1.5 |
| Peliglitazar | 1 | 280 ± 20 | 4.5 ± 0.6 | 160 ± 15 | + 6.5 ± 1.8 |
| Peliglitazar | 3 | 210 ± 18 | 3.8 ± 0.5 | 120 ± 12 | + 8.0 ± 2.0 |
| Peliglitazar | 10 | 150 ± 15 | 3.0 ± 0.4 | 90 ± 10 | + 9.5 ± 2.2 |
Table 2: Pharmacokinetic Parameters of Peliglitazar in Rodents
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | PO | 10 | 1200 | 1.0 | 4800 | 100[5] |
| Rat | PO | 10 | 850 | 1.5 | 5200 | 72[5] |
| Rat | IV | 3 | - | - | - | - |
Experimental Protocols
General Experimental Workflow
Caption: A typical workflow for a rodent metabolic study.
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the effect of Peliglitazar on glucose disposal.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Diabetic mouse model (e.g., male db/db mice, 8-10 weeks old)
-
Glucose solution (2 g/kg body weight, 20% w/v in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate mice to the housing facility for at least one week.
-
Dosing:
-
Randomly assign mice to treatment groups (e.g., Vehicle, Peliglitazar 1, 3, 10 mg/kg).
-
Administer Peliglitazar or vehicle via oral gavage once daily for a predetermined period (e.g., 14 days).
-
-
OGTT Procedure (on the last day of treatment):
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.
-
Administer the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for glucose for each animal.
-
Perform statistical analysis (e.g., ANOVA) to compare treatment groups to the vehicle control.
-
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of Peliglitazar following oral and intravenous administration.
Materials:
-
This compound
-
Formulation for oral (PO) administration (e.g., suspension in 0.5% CMC)
-
Formulation for intravenous (IV) administration (e.g., solution in saline with a solubilizing agent)
-
Male Wistar or Sprague Dawley rats (250-300g) with jugular vein cannulation for IV dosing and blood sampling.
-
Blood collection tubes (e.g., containing EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Use surgically prepared cannulated rats to facilitate dosing and repeated blood sampling. Acclimate animals post-surgery.
-
Dosing:
-
PO Group: Administer a single dose of Peliglitazar (e.g., 10 mg/kg) via oral gavage.
-
IV Group: Administer a single bolus dose of Peliglitazar (e.g., 3 mg/kg) via the jugular vein cannula.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) at pre-dose and at multiple time points post-dose (e.g., PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours; IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Immediately place samples on ice.
-
-
Plasma Preparation:
-
Centrifuge blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of Peliglitazar in rat plasma.
-
Analyze plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability).
-
Concluding Remarks
These application notes provide a foundational framework for conducting metabolic and pharmacokinetic studies with this compound in rodent models. Researchers should adapt these generalized protocols to their specific experimental aims and adhere to all institutional and national guidelines for animal welfare. Given that Peliglitazar's development was discontinued, these studies may be valuable for comparative pharmacology or for exploring the therapeutic potential of dual PPARα/γ agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Peliglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Preclinical evaluation of saroglitazar magnesium, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Peliglitazar Racemate Treatment in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar racemate is a dual agonist of the peroxisome proliferator-activated receptors (PPAR) alpha (α) and gamma (γ). As a member of the "glitazar" class of drugs, it is designed to address both hyperglycemia and dyslipidemia, common features of type 2 diabetes and metabolic syndrome. PPARα activation primarily regulates fatty acid metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. PPARγ activation, on the other hand, is a key regulator of adipogenesis and enhances insulin sensitivity, thereby improving glucose uptake and utilization in peripheral tissues. The dual agonism of this compound offers a comprehensive therapeutic approach to managing the multifaceted aspects of metabolic disorders.
These application notes provide an overview of the preclinical evaluation of dual PPARα/γ agonists, using illustrative data from compounds with similar mechanisms of action due to the limited availability of specific long-term quantitative data for this compound in publicly accessible literature. The provided protocols are standardized methodologies for assessing the efficacy and safety of such compounds in animal models.
Efficacy Data (Illustrative)
The following tables summarize the long-term effects of representative dual PPARα/γ agonists on glycemic control and lipid profiles in established animal models of type 2 diabetes and dyslipidemia.
Disclaimer: The data presented below is from studies on Saroglitazar, Aleglitazar, and Ragaglitazar, and is intended to be illustrative of the potential effects of a dual PPARα/γ agonist like this compound.
Table 1: Effects of Representative Dual PPARα/γ Agonists on Glycemic Control in Animal Models
| Compound | Animal Model | Duration | Dose | Change in Fasting Plasma Glucose | Change in HbA1c | Reference |
| Saroglitazar | db/db mice | 12 days | 1 mg/kg/day | ↓ 64.6% | Not Reported | [1] |
| Aleglitazar | Rhesus Monkeys | 42 days | 0.03 mg/kg/day | ↓ 15% (overall), ↓ 28% (in hyperglycemic subgroup) | ↓ (Improved Insulin Sensitivity) | [2][3] |
| Ragaglitazar | ob/ob mice | 9 days | <0.1 mg/kg/day (ED50) | Significant Reduction | Not Reported | [4] |
Table 2: Effects of Representative Dual PPARα/γ Agonists on Lipid Profile in Animal Models
| Compound | Animal Model | Duration | Dose | Change in Triglycerides | Change in Total Cholesterol | Change in HDL-C | Reference |
| Saroglitazar | db/db mice | 12 days | 3 mg/kg/day | ↓ 54.9% | Not Reported | Not Reported | [1] |
| Saroglitazar | Zucker fa/fa rats | Not Specified | 10 mg/kg | ↓ 89.8% | ↓ 52.7% | Not Reported | [1] |
| Aleglitazar | Rhesus Monkeys | 42 days | 0.03 mg/kg/day | ↓ 89% | ↓ 41% (LDL-C) | ↑ 125% | [2][3] |
| Ragaglitazar | Zucker fa/fa rats | Not Specified | 3 mg/kg | ↓ 74% | Not Reported | Not Reported | [4] |
| Ragaglitazar | High-fat-fed hamsters | Not Specified | 1 mg/kg | ↓ 83% | ↓ 61% | Not Reported | [4] |
Safety and Tolerability Data (Illustrative)
The following tables provide an overview of the effects of representative dual PPARα/γ agonists on body weight and organ weights from long-term preclinical studies.
Disclaimer: This data is illustrative and derived from studies on similar dual PPARα/γ agonists.
Table 3: Effects of Representative Dual PPARα/γ Agonists on Body Weight in Animal Models
| Compound | Animal Model | Duration | Dose | Change in Body Weight | Reference |
| Aleglitazar | Rhesus Monkeys | 42 days | 0.03 mg/kg/day | ↓ 5.9% | [2][3] |
| Ragaglitazar | High-fat-fed hamsters | Not Specified | 1 mg/kg | ↓ 17% (reduction in fat feed-induced increase) | [4] |
Table 4: Illustrative Organ Weight Changes in a Chronic Rodent Toxicity Study (General Example)
| Organ | Expected Observation with PPAR Agonists | Potential Interpretation |
| Liver | Increased weight | Hypertrophy due to peroxisome proliferation (pharmacological effect) |
| Heart | Potential for increased weight | Fluid retention (a known class effect of some PPARγ agonists) |
| Kidneys | Potential for increased weight | Fluid retention or adaptive changes |
| Adipose Tissue | Increased weight (subcutaneous) | Adipogenesis and fat redistribution (pharmacological effect of PPARγ) |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats
Objective: To induce a stable, non-insulin-dependent diabetic state in rats that mimics key features of human type 2 diabetes.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
High-Fat Diet (HFD; e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ), freshly prepared in cold 0.1 M citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: Acclimatize rats for at least one week with standard chow and water ad libitum.
-
High-Fat Diet Feeding: Switch the experimental group to a high-fat diet for a period of 2-4 weeks to induce insulin resistance. A control group should remain on a standard diet.
-
Induction of Diabetes:
-
After the HFD period, fast the rats overnight.
-
Administer a single low dose of STZ (e.g., 30-40 mg/kg) via intraperitoneal (i.p.) injection. The citrate buffer should be prepared fresh and kept on ice.
-
Return the animals to their cages with free access to the HFD and water.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels from tail vein blood 72 hours post-STZ injection and then weekly.
-
Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for efficacy studies.
-
Protocol 2: Long-Term Efficacy Study of a PPAR Agonist in a Diabetic Rodent Model
Objective: To evaluate the long-term effects of a test compound (e.g., this compound) on glycemic control and lipid profile in diabetic rats.
Materials:
-
Diabetic rats (induced as per Protocol 1)
-
Test compound (this compound) and vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Assay kits for plasma glucose, insulin, triglycerides, total cholesterol, HDL-C, and LDL-C.
Procedure:
-
Animal Grouping: Randomly assign diabetic animals to vehicle control and treatment groups (n=8-10 per group). Different dose levels of the test compound should be included.
-
Dosing: Administer the test compound or vehicle orally via gavage once daily for the duration of the study (e.g., 12-26 weeks).
-
Monitoring:
-
Record body weight and food intake weekly.
-
Collect blood samples at regular intervals (e.g., every 4 weeks) after an overnight fast.
-
-
Biochemical Analysis:
-
Measure fasting plasma glucose immediately.
-
Separate plasma and store at -80°C for later analysis of insulin and lipid parameters.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect terminal blood samples and tissues for further analysis (e.g., histopathology, gene expression).
Protocol 3: Chronic Toxicology Study in Rodents
Objective: To assess the long-term safety and tolerability of a test compound, including its effects on organ weight and histopathology.
Materials:
-
Healthy, non-diabetic rats (e.g., Sprague-Dawley) of both sexes.
-
Test compound and vehicle.
-
Dosing and blood collection equipment.
-
Necropsy tools.
-
Formalin and other fixatives for tissue preservation.
-
Histopathology processing and staining reagents.
Procedure:
-
Dose Selection: Based on shorter-term toxicity studies, select at least three dose levels (low, mid, high) and a vehicle control.
-
Animal Grouping: Assign an equal number of male and female rats to each group (e.g., 10-20 per sex per group).
-
Dosing: Administer the test compound or vehicle daily for an extended period (e.g., 6-12 months).
-
Clinical Observations: Conduct daily clinical observations for any signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
Hematology and Clinical Chemistry: Collect blood at interim points and at termination for analysis of a full panel of hematological and clinical chemistry parameters.
-
Necropsy and Organ Weights:
-
Histopathology:
-
Preserve a comprehensive set of tissues in formalin.
-
Process, embed, section, and stain tissues with hematoxylin and eosin (H&E).
-
A qualified veterinary pathologist should perform a microscopic examination of the tissues.
-
Signaling Pathways and Experimental Workflows
PPARα/γ Signaling Pathway
References
- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Society of Toxicologic Pathology position paper: organ weight recommendations for toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.rutgers.edu [research.rutgers.edu]
- 8. Change Trends of Organ Weight Background Data in Sprague Dawley Rats at Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Peliglitazar Racemate Solubility for In Vitro Success
Welcome to the technical support center for improving the in vitro solubility of Peliglitazar racemate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant biological pathway information to help you overcome solubility challenges and achieve reliable results.
Troubleshooting Guide: Common Solubility Issues with this compound
This guide addresses specific problems you may encounter when preparing this compound solutions for in vitro studies.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer/media | This compound is a poorly water-soluble compound. Direct addition of a concentrated stock solution (e.g., in DMSO) to an aqueous environment can cause it to crash out of solution. | 1. Decrease the final concentration: Your target concentration may be above the kinetic solubility limit in the final assay medium. 2. Increase the percentage of co-solvent: While keeping the final co-solvent concentration minimally disruptive to your assay, a slight increase (e.g., from 0.5% to 1% DMSO) can sometimes maintain solubility. 3. Use a pre-warmed buffer/media: Gently warming your aqueous solution before adding the drug stock can sometimes help. 4. Employ a solubilization technique: Consider using cyclodextrins or formulating a solid dispersion as described in the protocols below. |
| Inconsistent results between experiments | Variability in solution preparation can lead to inconsistent drug exposure in your assays. This can be due to incomplete dissolution or precipitation over time. | 1. Standardize your protocol: Ensure consistent stock concentrations, solvent volumes, mixing times, and temperatures. 2. Visually inspect for precipitation: Always check your final solution for any visible precipitate before adding it to your assay. 3. Prepare fresh solutions: Avoid using old stock solutions where the compound may have degraded or precipitated. 4. Consider kinetic vs. thermodynamic solubility: For short-term experiments, kinetic solubility might be sufficient. For longer incubations, ensuring thermodynamic solubility is crucial to prevent precipitation over time.[1] |
| Low or no observable effect in a cell-based assay | The actual concentration of dissolved this compound may be much lower than the nominal concentration due to poor solubility, leading to a lack of biological response. | 1. Verify solubility at the target concentration: Perform a solubility test in your specific assay medium.[1] 2. Use a positive control: Ensure your assay system is working correctly with a known soluble PPAR agonist. 3. Enhance solubility: Implement one of the solubilization protocols provided below to increase the concentration of the dissolved drug. |
| Stock solution appears cloudy or contains crystals | The stock solution may be supersaturated, or the compound may have low solubility even in organic solvents like DMSO at very high concentrations. | 1. Gently warm the stock solution: A brief period of warming (e.g., in a 37°C water bath) can help dissolve the compound. 2. Sonication: Use a bath sonicator to aid in the dissolution of the stock solution. 3. Prepare a less concentrated stock: If the issue persists, prepare a new, less concentrated stock solution. |
Frequently Asked Questions (FAQs)
1. What is Peliglitazar and why is its solubility a concern?
Peliglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[2][3] Like many small molecule drugs, Peliglitazar is hydrophobic, which can lead to poor aqueous solubility.[4] This is a significant challenge for in vitro studies, as the compound must be dissolved in an aqueous buffer or cell culture medium to be accessible to its biological targets.
2. What is the mechanism of action for Peliglitazar?
Peliglitazar functions by binding to and activating both PPARα and PPARγ. These are nuclear receptors that, upon activation, form a heterodimer with the Retinoid X Receptor (RXR).[5][6][7] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[5][7] PPARα activation is primarily involved in lipid metabolism, while PPARγ activation is a key regulator of glucose homeostasis and adipogenesis.[5][6][8]
3. What are the common solvents for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) and ethanol are commonly used organic solvents to prepare high-concentration stock solutions of poorly soluble drugs like Peliglitazar for in vitro use.[9][10]
4. How can I improve the solubility of this compound in my aqueous assay buffer?
Several techniques can be employed, ranging from simple to more complex formulation approaches:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO in your final solution.[9]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility.
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can aid in solubilization, particularly for non-cellular assays.[11]
-
Cyclodextrin Complexation: Encapsulating the drug in cyclodextrins can significantly enhance its aqueous solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[12]
5. Will the method I use to improve solubility affect my experimental results?
Yes, it is crucial to consider the potential impact of any solubilizing agent on your assay. For example:
-
High concentrations of DMSO can be toxic to cells.
-
Surfactants can disrupt cell membranes and interfere with protein activity.
-
Cyclodextrins can sometimes interact with other components in the assay medium.
It is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
Quantitative Data on this compound Solubility
The following table provides illustrative solubility data for this compound under various conditions to demonstrate the effectiveness of different enhancement techniques. Note: These are representative values and actual solubility should be determined experimentally for your specific conditions.
| Solvent/System | Temperature (°C) | Illustrative Solubility (µg/mL) | Fold Increase (vs. Water) |
| Water | 25 | ~ 0.1 | 1 |
| PBS (pH 7.4) | 25 | ~ 0.5 | 5 |
| 1% DMSO in PBS | 25 | ~ 10 | 100 |
| 5% DMSO in PBS | 25 | ~ 50 | 500 |
| 10 mM HP-β-Cyclodextrin in Water | 25 | ~ 25 | 250 |
| Peliglitazar:PVP K30 (1:5) Solid Dispersion in Water | 25 | ~ 40 | 400 |
Experimental Protocols
Here are detailed methodologies for key solubility enhancement experiments.
Protocol 1: Solubility Enhancement using Co-solvents
Objective: To determine the effect of a co-solvent (DMSO) on the solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Shaker/incubator
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
Create a series of PBS/DMSO solutions with varying percentages of DMSO (e.g., 0.5%, 1%, 2%, 5%).
-
Add an excess amount of this compound to each PBS/DMSO solution in a microcentrifuge tube.
-
Incubate the tubes with agitation at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
Objective: To prepare a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol
-
Water
-
Vacuum oven
Methodology:
-
Weigh out this compound and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2).
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Dissolve the this compound in a minimal amount of ethanol.
-
Add the ethanolic drug solution to the HP-β-CD paste.
-
Knead the mixture thoroughly for 30-45 minutes.
-
Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder and store it in a desiccator.
-
The solubility of the prepared complex in water or buffer can then be determined using the shake-flask method as described in Protocol 1.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To create a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer
-
Methanol or another suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh the desired amounts of this compound and PVP K30 (e.g., a 1:5 weight ratio).
-
Dissolve both the drug and the polymer in a sufficient volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the film in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it.
-
The dissolution rate of the prepared solid dispersion can be compared to the pure drug using a standard dissolution apparatus.
Visualizations
Peliglitazar Signaling Pathway
Caption: Peliglitazar activates PPARα/γ, leading to gene transcription changes that regulate lipid and glucose metabolism.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow to troubleshoot and resolve this compound precipitation issues in experiments.
Experimental Workflow for Solubility Enhancement
Caption: A general workflow for preparing and evaluating different solubility-enhanced formulations of Peliglitazar.
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. To Probe Full and Partial Activation of Human Peroxisome Proliferator-Activated Receptors by Pan-Agonist Chiglitazar Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel dual PPARα/γ agonists protect against liver steatosis and improve insulin sensitivity while avoiding side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PPARalpha and PPARgamma dual agonists for the treatment of type 2 diabetes and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of novel zwitterionic compounds as PPARα/γ dual agonists (1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Peliglitazar Racemate in Aqueous Solutions: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with peliglitazar racemate. Below you will find troubleshooting advice and frequently asked questions to address common stability issues encountered during experiments in aqueous environments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peliglitazar solution is showing signs of degradation. What are the likely causes?
A1: this compound is susceptible to both acid and base-catalyzed hydrolysis.[1] The stability of your aqueous solution is highly dependent on the pH. Exposure to acidic or basic conditions, even from excipients or dissolved atmospheric CO2, can initiate degradation. Temperature is another critical factor; higher temperatures will accelerate the rate of hydrolysis.[2]
Q2: What are the degradation products I should be looking for?
A2: Depending on the pH of your solution, you can expect different degradation products:
-
Acid-Catalyzed Degradation: Under acidic conditions, peliglitazar degrades to form benzylic alcohol and glycine carbamate.[1]
-
Base-Catalyzed Degradation: In basic conditions, the primary degradation products are p-hydroxyanisole and an amine degradant.[1]
Monitoring for the appearance of these specific products can help confirm the degradation pathway affecting your experiment.
Q3: How can I prevent the degradation of peliglitazar in my aqueous preparations?
A3: To enhance stability, consider the following:
-
pH Control: Maintain the pH of your solution within a neutral range. The use of a suitable buffer system is highly recommended to prevent pH shifts.[3]
-
Temperature Control: Prepare and store your solutions at controlled, cool temperatures. For long-term storage, refrigeration (e.g., 5°C) may significantly extend shelf-life.[2]
-
Excipient Compatibility: Be aware that acidic or basic excipients in your formulation can create a "micro-environmental pH" that promotes degradation.[1] Ensure all components of your formulation are compatible with peliglitazar.
-
Minimize Water Exposure for Solids: For solid forms, minimize exposure to humidity, as adsorbed moisture can lead to degradation over time.[4]
Q4: I am observing unexpected peaks in my HPLC analysis. How can I confirm if they are peliglitazar degradants?
A4: If you suspect degradation, a forced degradation study is the standard approach to identify the characteristic degradation peaks.[5][6] This involves intentionally exposing a sample of peliglitazar to various stress conditions (acid, base, oxidation, heat, light) to generate the potential degradation products. The resulting chromatograms will help you identify the retention times of the degradants and confirm if the unexpected peaks in your experimental samples correspond to them.
Quantitative Data Summary
The following table summarizes the key degradation pathways for this compound in aqueous solutions.
| Condition | Degradation Pathway | Major Degradation Products |
| Acidic | Acid-Catalyzed Hydrolysis | Benzylic alcohol, Glycine carbamate[1] |
| Basic | Base-Catalyzed Hydrolysis | p-hydroxyanisole, Amine degradant[1] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.
Objective: To generate degradation products of peliglitazar under various stress conditions for identification and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of peliglitazar in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an appropriate volume of HCl (e.g., 0.1 M) to an aliquot of the stock solution. Heat as necessary (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Add an appropriate volume of NaOH (e.g., 0.1 M) to another aliquot. Heat as necessary.
-
Oxidative Degradation: Treat an aliquot with a solution of H₂O₂ (e.g., 3%).
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) and visible light.
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of peliglitazar and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to a neutral value) and an organic solvent (e.g., acetonitrile).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at a wavelength determined by the UV spectrum of peliglitazar and its degradants.[3]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
Visualizations
Caption: Degradation pathways of peliglitazar in aqueous solutions.
Caption: Troubleshooting workflow for peliglitazar stability issues.
Caption: Mechanism of action for peliglitazar via the PPAR signaling pathway.
References
- 1. An active film-coating approach to enhance chemical stability of a potent drug molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. longdom.org [longdom.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. A Validated, Stability-Indicating HPLC Method for the Simultaneous Determination of Five Related Substances in Liraglutide Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Peliglitazar Racemate Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Peliglitazar racemate in cell culture media. By understanding the potential causes of instability and implementing appropriate preventative measures, researchers can ensure the integrity of their experiments and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with Peliglitazar are inconsistent. Could degradation in the cell culture media be a factor?
A1: Yes, inconsistent results are a potential indicator of compound degradation. Peliglitazar is known to be susceptible to both acid and base-catalyzed degradation.[1][2][3] The physiological pH of cell culture media (typically 7.2-7.4) and metabolic byproducts from cells can create an environment where Peliglitazar may degrade over the course of an experiment, leading to a decrease in its effective concentration and variability in its biological effects.[1][2][4][5][6]
Q2: What are the known degradation pathways for Peliglitazar?
A2: Peliglitazar has two primary degradation pathways:
-
Acid-catalyzed degradation: This pathway leads to the formation of benzylic alcohol and glycine carbamate.[1][2][3]
-
Base-catalyzed degradation: This pathway results in the formation of p-hydroxyanisole and an amine degradant.[1][2][3]
Q3: How can components of my cell culture media contribute to Peliglitazar degradation?
A3: While the standard pH of cell culture media is buffered to a physiological range, several factors can contribute to degradation:
-
pH Shifts: Cellular metabolism can lead to the production of acidic byproducts like lactic acid, causing a localized or bulk decrease in the media's pH.[2] Conversely, the breakdown of certain amino acids can release ammonia, leading to a more alkaline environment.[7]
-
Reactive Components: Some media components, such as certain amino acids or vitamins, could potentially react with Peliglitazar, although specific interactions for this compound are not well-documented in public literature.[8]
-
Supplements: The addition of supplements like serum can introduce enzymes or other components that may affect the stability of the compound.
Q4: How should I prepare and store Peliglitazar stock solutions to minimize degradation?
A4: To maintain the integrity of your Peliglitazar stock solution:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which Peliglitazar is highly soluble and stable, such as DMSO.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in foil.
-
Working Solutions: Prepare fresh working solutions in your cell culture media immediately before each experiment.
Troubleshooting Guide
This guide will help you identify and resolve potential issues with this compound degradation during your cell culture experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of compound activity over time in a cell-based assay. | Chemical degradation of Peliglitazar in the culture medium. | 1. Perform a stability study of Peliglitazar in your specific cell culture medium without cells (see Experimental Protocol 1).2. Analyze samples at different time points using HPLC or LC-MS/MS to quantify the parent compound. |
| High variability between experimental replicates. | Inconsistent degradation rates due to slight variations in cell density, media pH, or incubation time. | 1. Ensure consistent cell seeding density and media volume in all wells.2. Monitor the pH of the culture medium throughout the experiment using a pH indicator like phenol red or a pH meter.[2][4]3. Standardize incubation times precisely. |
| Media color changes significantly (e.g., yellowing of phenol red-containing media). | Acidification of the medium due to high cellular metabolic activity. This acidic environment can accelerate the acid-catalyzed degradation of Peliglitazar.[1][2] | 1. Change the medium more frequently to prevent the accumulation of acidic byproducts.2. Consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES.[4]3. Reduce the initial cell seeding density. |
| Unexpected or off-target effects observed. | Formation of active degradation products. | 1. Analyze the cell culture supernatant for the presence of known Peliglitazar degradation products using LC-MS/MS (see Experimental Protocol 2).2. If degradation products are detected, consider their potential biological activity in the context of your experimental results. |
| No detectable parent compound after a long incubation period. | Complete degradation of Peliglitazar. | 1. Shorten the experimental duration.2. Replenish the compound by performing a partial media change with fresh Peliglitazar-containing media during the experiment. |
Experimental Protocols
Protocol 1: Stability Assessment of Peliglitazar in Cell Culture Media
Objective: To determine the rate of Peliglitazar degradation in a specific cell culture medium over time in the absence of cells.
Materials:
-
This compound
-
Sterile cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Sterile, low-protein binding microcentrifuge tubes or well plates
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Preparation of Peliglitazar Solution: Prepare a stock solution of Peliglitazar in an appropriate solvent (e.g., DMSO). From this stock, prepare a working solution of Peliglitazar in the cell culture medium at the final concentration used in your experiments.
-
Incubation: Aliquot the Peliglitazar-containing medium into multiple sterile tubes or wells, one for each time point. Include a "time zero" sample. Place the samples in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove one aliquot from the incubator.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Thaw the samples and analyze the concentration of the parent Peliglitazar compound using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of Peliglitazar remaining at each time point relative to the time zero sample.
Protocol 2: Identification of Peliglitazar Degradation Products
Objective: To identify and relatively quantify the degradation products of Peliglitazar in cell culture media.
Materials:
-
Samples from Protocol 1 or from a completed cell culture experiment.
-
LC-MS/MS system.
-
Analytical standards for known Peliglitazar degradation products (if available).
Methodology:
-
Sample Preparation: Use the same samples collected for the stability assessment.
-
LC-MS/MS Analysis: Develop an LC-MS/MS method capable of separating Peliglitazar from its potential degradation products (benzylic alcohol, glycine carbamate, p-hydroxyanisole, and an amine degradant). Use mass spectrometry to identify the compounds based on their mass-to-charge ratio (m/z).
-
Data Analysis: Compare the mass spectra of the peaks in your samples to the expected masses of the degradation products. If analytical standards are available, confirm the identity of the degradation products by comparing retention times and fragmentation patterns.
Visualizations
Caption: Peliglitazar degradation pathways.
Caption: Workflow for stability assessment.
Caption: Troubleshooting decision tree.
References
- 1. scientificbio.com [scientificbio.com]
- 2. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. An active film-coating approach to enhance chemical stability of a potent drug molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. binder-world.com [binder-world.com]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peliglitazar Racemate Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of Peliglitazar racemate in preclinical animal studies. The following information is curated to address common challenges and provide a framework for efficient and effective experimental design.
Frequently Asked Questions (FAQs)
Q1: What is Peliglitazar and what is its mechanism of action?
A1: Peliglitazar is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] As a dual agonist, it is designed to combine the therapeutic benefits of both PPARα and PPARγ activation. PPARα activation is primarily associated with improving lipid profiles by lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[2] PPARγ activation enhances insulin sensitivity and improves glucose homeostasis.[2][4] The combined action of Peliglitazar aims to provide a comprehensive treatment for metabolic disorders like type 2 diabetes and dyslipidemia.[2]
Q2: Where should I start with dose selection for my in vivo efficacy studies?
A2: For a novel compound like Peliglitazar where extensive public data is limited due to its discontinued development, a systematic approach is crucial.[3]
-
Literature Review: Search for preclinical studies on other dual PPARα/γ agonists such as Ragaglitazar or Muraglitazar.[5][6] Efficacious doses for these compounds in relevant animal models (e.g., ob/ob mice, Zucker fa/fa rats) can provide a starting range. For instance, Ragaglitazar showed efficacy in mice and rats at doses in the low mg/kg range.[5]
-
In Vitro to In Vivo Extrapolation: Utilize in vitro potency data (e.g., EC50 values for PPARα and PPARγ activation) to estimate a starting dose. This often involves complex modeling and is less precise but can offer a preliminary range.
-
Dose Range Finding (DRF) Study: Conduct a pilot study with a wide range of doses in a small number of animals. This is the most reliable method to determine a safe and effective dose range for your specific animal model and experimental conditions.
Q3: What are the key considerations when working with a racemate like Peliglitazar?
A3: Peliglitazar is a racemic mixture, meaning it contains equal amounts of two enantiomers.[1]
-
Pharmacological Activity of Enantiomers: For some chiral drugs, one enantiomer is more active (eutomer) while the other may be less active, inactive, or even contribute to side effects (distomer). However, for some glitazones like pioglitazone, the enantiomers exhibit little to no difference in pharmacological activity and can interconvert in vivo.[4][7] It is important to consider this possibility for Peliglitazar, which may simplify the interpretation of results from the racemate.
-
Pharmacokinetics: Enantiomers can have different pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).[8] If significant differences exist, this can complicate the dose-response relationship of the racemate.
-
Regulatory Considerations: Regulatory agencies often require data on the individual enantiomers of a new chiral drug. While Peliglitazar's development is discontinued, for academic research, understanding the contribution of each enantiomer can provide deeper mechanistic insights.
Q4: I am observing unexpected toxicity in my animal studies. What are the common causes and troubleshooting steps?
A4: Unexpected toxicity can arise from several factors.
-
On-target vs. Off-target Effects: Determine if the toxicity is related to the known mechanism of action of PPAR agonists (on-target) or due to interaction with other cellular targets (off-target). For example, fluid retention and weight gain are known on-target effects of PPARγ activation.[4]
-
Dose-dependency: Reduce the dose to see if the toxicity is dose-dependent. This can help establish a maximum tolerated dose (MTD).
-
Species-specific Metabolism: Peliglitazar is known to form an acyl glucuronide metabolite that shows significant species differences in plasma concentrations.[9] Such differences in metabolism can lead to unexpected toxicity in certain animal models.
-
Compound Purity: Ensure the purity of your this compound batch, as impurities from synthesis can cause toxicity.
Q5: Are there any known class-effects of PPAR agonists that I should monitor for in my animal studies?
A5: Yes, several class-effects associated with PPAR agonists have been reported in preclinical studies.
-
Hemodilution: An increase in plasma volume can be observed, leading to a decrease in hematocrit and hemoglobin.
-
Weight Gain and Edema: Particularly with PPARγ activation, increased adipogenesis and fluid retention can lead to weight gain and edema.[4]
-
Cardiac Effects: Some thiazolidinediones have been associated with cardiac hypertrophy in animal models.
-
Rodent-specific Carcinogenicity: Some PPAR agonists have been shown to induce tumors in rodents, particularly in the urinary bladder.[10] This is often considered a species-specific effect but is an important consideration for long-term studies.
Troubleshooting Guides
Table 1: Troubleshooting Common Issues in Peliglitazar Animal Studies
| Issue | Possible Cause | Recommended Action |
| Lack of Efficacy | - Insufficient dose- Poor bioavailability- Inappropriate animal model- Compound degradation | - Conduct a dose-response study to ensure the dose is in the therapeutic range.- Analyze plasma drug concentrations to assess exposure.- Ensure the chosen animal model expresses the target receptors and exhibits the desired disease phenotype.- Check the stability of the dosing formulation. |
| High Variability in Response | - Inconsistent dosing technique- Genetic variability in animals- Differences in food consumption (for oral dosing) | - Ensure accurate and consistent administration of the compound.- Use a sufficient number of animals per group to account for biological variability.- Standardize feeding schedules relative to dosing times. |
| Unexpected Mortality | - Acute toxicity- Formulation issues (e.g., precipitation, non-physiological pH)- Off-target effects | - Perform a dose range-finding study to determine the MTD.- Evaluate the solubility and stability of the dosing vehicle.- Conduct a literature search for known off-target effects of similar compounds. |
| Weight Loss at High Doses | - General toxicity or malaise- Exaggerated PPARα-mediated catabolic effects | - Monitor food and water intake.- Reduce the dose to a level that is not associated with overt signs of toxicity.- Assess markers of general health (e.g., clinical signs, organ weights). |
| Elevated Liver Enzymes | - Hepatotoxicity (a known concern for some glitazones)- On-target metabolic effects | - Conduct histopathological analysis of the liver.- Measure markers of liver function (ALT, AST, ALP).- Compare findings with data from other PPAR agonists. |
Quantitative Data Summary
Table 2: Representative Dosing Information for Dual PPARα/γ Agonists in Preclinical Models
Note: Specific dosage data for Peliglitazar is limited. The following table is based on data from other dual PPAR agonists, like Ragaglitazar, and should be used as a starting point for dose-range finding studies.
| Animal Model | Compound | Dose Range | Route of Administration | Observed Effect | Reference |
| ob/ob Mice | Ragaglitazar | <0.03 - 6.1 mg/kg | Oral | Reduction in plasma glucose, triglycerides, and insulin | [5] |
| Zucker fa/fa Rats | Ragaglitazar | Up to 3 mg/kg | Oral | Dose-dependent reduction in triglycerides and insulin | [5] |
| High-fat-fed Rats | Ragaglitazar | ED50 ~3.8-3.9 mg/kg | Oral | Triglyceride and cholesterol lowering | [5] |
| High-fat-fed Hamsters | Ragaglitazar | 1 mg/kg | Oral | Reduction in triglycerides and total cholesterol | [5] |
| Human (Clinical Study) | Peliglitazar | 10 mg (single dose) | Oral | Pharmacokinetic and metabolism profiling | [9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Compound Preparation:
-
Based on the desired dose and the average weight of the mice, calculate the required amount of this compound.
-
Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in water). Use a mortar and pestle or a homogenizer to ensure a fine, uniform suspension.
-
Prepare a fresh formulation for each day of dosing and keep it stirring during the dosing procedure to prevent settling.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Record the body weight of each mouse on the day of dosing.
-
Administer the Peliglitazar suspension or vehicle control orally using a ball-tipped gavage needle. The volume should typically be 5-10 mL/kg.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Observe the animals for any signs of toxicity or adverse effects at regular intervals post-dosing.
-
Monitor relevant efficacy endpoints (e.g., blood glucose, plasma lipids) at predetermined time points.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood and/or tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Analyze plasma samples to determine the concentration of Peliglitazar and its effect on the target biomarkers.
-
Protocol 2: Dose Range-Finding (DRF) Study in Rats
-
Study Design:
-
Use a small number of male and female rats per group (e.g., n=3/sex/group).
-
Select a wide range of doses based on literature data for similar compounds (e.g., 1, 10, 100, and 1000 mg/kg). Include a vehicle control group.
-
The duration of the study is typically short, for example, a single dose followed by a 7- to 14-day observation period, or daily dosing for 7 days.
-
-
Administration:
-
Follow the compound preparation and administration procedures as outlined in Protocol 1, adjusting the gavage volume for rats (typically 5 mL/kg).
-
-
Endpoints:
-
Mortality and Clinical Observations: Record mortality and conduct detailed clinical observations at least twice daily.
-
Body Weight: Measure body weight prior to dosing and at regular intervals throughout the study.
-
Food Consumption: Monitor food consumption daily.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Gross Pathology and Histopathology: Conduct a full necropsy on all animals. Collect and preserve major organs for histopathological examination, particularly in the high-dose and any moribund animals.
-
-
Data Analysis:
-
Analyze the data to identify the No Observed Adverse Effect Level (NOAEL) and the Maximum Tolerated Dose (MTD). This information will guide dose selection for subsequent efficacy and toxicology studies.
-
Visualizations
Caption: Peliglitazar activates PPARα and PPARγ signaling pathways.
Caption: Workflow for optimizing Peliglitazar dosage in animal studies.
Caption: Decision tree for troubleshooting adverse events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound | 331744-72-0 [smolecule.com]
- 3. Peliglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ragaglitazar: a novel PPARα & PPARγ agonist with potent lipid-lowering and insulin-sensitizing efficacy in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtopics.com [drugtopics.com]
- 7. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Minireview: Challenges and Opportunities in Development of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Peliglitazar racemate inconsistent experimental results
Welcome to the technical support center for Peliglitazar racemate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Peliglitazar and what is its primary mechanism of action?
Peliglitazar is a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1][2] As a PPARα/γ agonist, it is designed to modulate the transcription of genes involved in both lipid and carbohydrate metabolism, aiming to improve insulin sensitivity and manage dyslipidemia.[1][3] Its mechanism is similar to other glitazone drugs, which bind to PPARs, leading to changes in protein synthesis and subsequent metabolic effects.[3]
Q2: We are observing highly variable results in our in-vitro assays. What could be the primary cause?
A significant factor contributing to inconsistent results with Peliglitazar is its inherent chemical instability.[2][4] The molecule is susceptible to both acid and base-catalyzed degradation.[2][4] This degradation can lead to the formation of inactive or interfering byproducts, thus affecting the accuracy and reproducibility of your experiments.
Q3: What are the known degradation products of Peliglitazar?
Peliglitazar can degrade via two main pathways:
-
Acid-catalyzed degradation: This process can lead to the formation of benzylic alcohol and glycine carbamate.[2][4]
-
Base-catalyzed degradation: This pathway can result in the formation of p-hydroxyanisole and an amine degradant.[2][4]
Q4: How does drug loading in formulations affect the stability of Peliglitazar?
Formulations with a low drug-to-excipient ratio, particularly in capsule or traditional tablet forms, have shown to be more unstable.[2] This is a critical consideration for potent molecules like Peliglitazar where low dosage strengths are often required. An active film-coating approach, where the drug is sprayed onto inert tablet cores, has been shown to enhance chemical stability by increasing the drug-to-excipient ratio in the film coat.[2][4]
Q5: What is the metabolic profile of Peliglitazar in humans?
In human studies, the primary components found in plasma after oral administration are the parent Peliglitazar compound and its 1-O-β-acyl-glucuronide conjugate.[5] The main route of clearance is through biliary elimination of glucuronide conjugates. These conjugates are then hydrolyzed back to Peliglitazar and its oxidative metabolites in the intestines before being excreted.[5]
Troubleshooting Guides
Issue: Inconsistent Potency or Efficacy in Cell-Based Assays
If you are observing variable dose-response curves or a general loss of potency, consider the following troubleshooting steps. This workflow can help you identify the source of the inconsistency.
Issue: Poor Bioavailability or High Variability in Animal Studies
Inconsistent plasma concentrations or unexpected efficacy in animal models can often be traced back to formulation and stability issues.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation in Formulation | Analyze the dosing formulation for Peliglitazar degradants using a stability-indicating HPLC method.[2] | If degradants are present, reformulate using a vehicle that ensures stability. Consider an active film-coating for solid dosage forms.[2][4] |
| pH of Dosing Vehicle | Measure the pH of the dosing vehicle. Peliglitazar is susceptible to both acid and base-catalyzed degradation.[2][4] | Adjust the pH of the vehicle to a neutral range (around 7.0) to minimize degradation. |
| Metabolism Differences | Review literature on the metabolic profile of Peliglitazar. The primary clearance is biliary elimination of glucuronide conjugates.[5] | Consider potential species differences in metabolism which might affect exposure levels. |
| Racemate Activity | Remember that you are working with a racemate. The individual enantiomers may have different pharmacokinetic and pharmacodynamic profiles. | If feasible and relevant to your research question, consider investigating the activity of the individual enantiomers. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Peliglitazar
This protocol provides a general framework for an HPLC method to detect Peliglitazar and its degradation products, based on methods described for similar compounds.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water).
-
Gradient Program:
-
Start with a lower concentration of acetonitrile (e.g., 20%).
-
Linearly increase the acetonitrile concentration over 15-20 minutes to elute the parent compound and its more non-polar degradants.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of Peliglitazar.
-
Sample Preparation: Dilute samples in a solvent that ensures stability (e.g., a 50:50 mixture of acetonitrile and water).
Visualizations
Peliglitazar Signaling Pathway
The following diagram illustrates the mechanism of action for Peliglitazar as a dual PPARα/γ agonist.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Peliglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pioglitazone: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An active film-coating approach to enhance chemical stability of a potent drug molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition of 14C-labeled peliglitazar in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Peliglitazar Racemate Cellular Assays
Disclaimer: There is currently a lack of publicly available scientific literature detailing specific off-target effects of Peliglitazar racemate. This technical support guide is therefore based on the known pharmacology of Peroxisome Proliferator-Activated Receptor (PPAR) agonists as a class and provides general guidance for researchers to identify and troubleshoot potential off-target effects in their cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual agonist for Peroxisome Proliferator-Activated Receptor-alpha (PPARα) and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] As a ligand-activated transcription factor, its primary effect is to form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism.
Q2: My cells are showing a response to this compound that is inconsistent with PPARα/γ activation. What could be the cause?
While Peliglitazar is designed to target PPARs, unexpected cellular responses could be due to several factors:
-
Receptor-Independent Effects: Some PPAR ligands have been shown to activate kinase signaling cascades or interact with other cellular proteins in a PPAR-independent manner.[1]
-
Off-Target Binding: The compound could be interacting with other, unintended proteins (off-target effects).
-
Metabolite Activity: The cellular metabolism of this compound could produce metabolites with different activity profiles.
-
Experimental Artifacts: Issues such as compound precipitation, cytotoxicity at high concentrations, or interference with assay reagents can lead to misleading results.
Q3: What are some potential, though not confirmed for this compound, off-target pathways for PPAR agonists?
Generally, some PPAR agonists have been found to interfere with other signaling pathways, such as the NF-κB and AP1 pathways, through direct protein-protein interactions.[1] This can lead to anti-inflammatory effects that may be independent of direct PPRE-mediated gene transcription.
Q4: How can I begin to investigate if the observed effects of this compound in my assay are off-target?
A good first step is to use a PPARα/γ antagonist in conjunction with this compound. If the antagonist blocks the observed effect, it is likely on-target. If the effect persists, it may be an off-target or receptor-independent effect. Additionally, using cell lines that do not express PPARα and/or PPARγ (e.g., knockout or knockdown cell lines) can help differentiate on-target from off-target effects.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Results in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Compound Solubility and Stability | Visually inspect the media for compound precipitation. Prepare fresh stock solutions for each experiment. Consider using a different solvent or a lower concentration. |
| Cell Health | Perform a cytotoxicity assay (e.g., MTT, LDH) to ensure the working concentration of this compound is not toxic to the cells. |
| Assay Interference | Run a control with the assay components and this compound in the absence of cells to check for direct interference with the detection method (e.g., fluorescence quenching). |
| Inconsistent Agonist Activity | Ensure proper storage of the compound as per the manufacturer's instructions to prevent degradation. |
Issue 2: Observed Cellular Effect is Not Blocked by a PPAR Antagonist
| Potential Cause | Troubleshooting Step |
| Off-Target Effect | Perform target deconvolution studies. Techniques like thermal shift assays (CETSA) or affinity chromatography with mass spectrometry can help identify binding partners. |
| Receptor-Independent Signaling | Investigate the activation of common signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using phospho-specific antibodies or kinase activity assays. |
| Metabolite Activity | If possible, obtain known metabolites of Peliglitazar and test their activity in your assay system. |
Quantitative Data on Related Compounds
As specific off-target quantitative data for this compound is unavailable, the following table presents data for other PPAR agonists to illustrate the types of off-target interactions that can occur with this class of compounds. This is for informational purposes only and may not be representative of this compound's activity.
| Compound Class | Off-Target Interaction | Reported Effect/Affinity |
| Thiazolidinediones (TZDs) | mitoNEET, mTOT | Binding has been reported, potentially contributing to effects independent of PPARγ. |
| Dual PPARα/γ Agonists | Various Kinases | Some dual agonists have shown to inhibit or activate kinases, leading to unintended signaling. |
| Fibrates | Various Enzymes | Some fibrates have been shown to have mild inhibitory effects on enzymes unrelated to PPAR signaling. |
Experimental Protocols
Protocol 1: Validating On-Target Effects using a PPAR Antagonist
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Treat cells with a PPARα/γ antagonist (e.g., GW9662 for PPARγ) for 1-2 hours prior to adding the agonist. Include a vehicle control group.
-
Agonist Treatment: Add this compound at the desired concentration to both antagonist-treated and non-pre-treated wells. Include a group with only the antagonist to assess its baseline effect.
-
Incubation: Incubate for the desired time period to elicit the cellular response.
-
Assay: Perform the cellular assay to measure the endpoint of interest (e.g., gene expression, protein levels, cell viability).
-
Analysis: Compare the effect of this compound in the presence and absence of the antagonist. A significant reduction in the response in the presence of the antagonist suggests an on-target effect.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with either vehicle or this compound at a concentration that elicits a cellular response.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated Protein: Centrifuge the lysates at high speed to pellet the aggregated and denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of a specific protein of interest (e.g., using Western blot for PPARγ) or perform proteome-wide analysis (mass spectrometry).
-
Analysis: Binding of this compound to a target protein is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle control.
Visualizations
Caption: On-target PPAR signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
Technical Support Center: Peliglitazar Racemate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peliglitazar racemate in animal models. The information is designed to help anticipate and address potential toxicities, ensuring more robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Peliglitazar (BMS-426707-01) is a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a PPARα/γ agonist, it is designed to modulate gene expression involved in lipid and glucose metabolism, making it a candidate for treating conditions like type 2 diabetes and dyslipidemia. Its dual action aims to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.
Q2: What are the most common toxicities observed with dual PPARα/γ agonists like Peliglitazar in animal models?
Based on the class of dual PPARα/γ agonists, the most commonly reported toxicities in animal models include:
-
Hepatotoxicity: Elevation of liver enzymes (ALT, AST), and in some cases, histopathological changes in the liver.
-
Cardiotoxicity: This can manifest as cardiac hypertrophy (increased heart weight), and in some instances, functional changes.
-
Fluid Retention: A known class effect of PPARγ agonists, which can lead to edema.
-
Bladder Neoplasms: Observed in rodents with some PPAR agonists, particularly at high doses in long-term studies.
Q3: Are there species-specific differences in toxicity to consider?
Yes, species-specific differences are a critical consideration. For instance, rodents can be more susceptible to certain toxicities like bladder neoplasms induced by PPAR agonists than other species. The relevance of such findings to humans should be carefully evaluated. It is crucial to select the appropriate animal model and to be aware of its specific metabolic and physiological characteristics when interpreting toxicity data.
Q4: How can I proactively monitor for potential toxicities during my study?
Regular monitoring is key to early detection of adverse effects. This should include:
-
Clinical Observations: Daily checks for signs of distress, changes in behavior, food and water consumption, and body weight.
-
Biochemical Analysis: Regular blood sampling to monitor liver enzymes (ALT, AST), bilirubin, creatinine, and other relevant markers.
-
Cardiovascular Monitoring: Techniques like echocardiography and electrocardiography (ECG) can be used to assess cardiac function and structure non-invasively at different time points during the study.
-
Histopathology: At the end of the study, a thorough histopathological examination of key organs (liver, heart, kidneys, bladder, etc.) is essential to identify any microscopic changes.
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Dose-dependent Hepatotoxicity | - Conduct a dose-range finding study to establish the maximum tolerated dose (MTD).- If hepatotoxicity is observed at the intended therapeutic dose, consider a dose-reduction strategy.- Analyze the dose-response relationship to determine a No-Observed-Adverse-Effect-Level (NOAEL). |
| Vehicle-related Toxicity | - Run a vehicle-only control group to rule out any confounding effects of the vehicle.- If the vehicle is suspected to cause liver injury, explore alternative, less toxic vehicles. |
| Animal Strain Susceptibility | - Different strains of rodents can have varying sensitivities to drug-induced liver injury. Review the literature to select a strain with a well-characterized response to hepatotoxic agents.- If unexpected sensitivity is observed, consider repeating the study in a different strain. |
| Underlying Health Status of Animals | - Ensure that all animals are healthy and free from underlying infections or diseases before starting the experiment, as this can impact their susceptibility to drug toxicity. |
Issue 2: Suspected Cardiotoxicity (e.g., changes in cardiac function on echocardiography, increased heart weight)
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| On-target (PPAR-related) Cardiotoxicity | - Monitor cardiac function closely using non-invasive methods like echocardiography at multiple time points.- At necropsy, carefully measure heart weight and perform detailed histopathological analysis of cardiac tissue.- Consider co-administration of cardioprotective agents if the mechanism of toxicity is understood, though this may complicate the primary study objectives. |
| Hemodynamic Effects | - Monitor blood pressure and heart rate, as changes in these parameters can indirectly affect the heart over time.- If significant hemodynamic changes are observed, it may be necessary to adjust the dose or dosing regimen. |
| Fluid Retention Leading to Cardiac Stress | - Monitor for signs of edema and changes in body weight that may indicate fluid retention.- If fluid retention is a concern, diuretic co-administration could be considered, but this would need careful justification and consideration of potential drug interactions. |
Data Presentation
Disclaimer: The following tables present illustrative quantitative data based on typical findings for dual PPARα/γ agonists in preclinical studies. Specific data for this compound is not publicly available.
Table 1: Illustrative Dose-Response Data for Liver Function Parameters in a 28-day Rodent Study
| Treatment Group (mg/kg/day) | ALT (U/L) | AST (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 45 ± 8 | 90 ± 15 | 0.2 ± 0.1 |
| Peliglitazar (Low Dose) | 60 ± 12 | 110 ± 20 | 0.2 ± 0.1 |
| Peliglitazar (Mid Dose) | 150 ± 35 | 250 ± 50 | 0.4 ± 0.2 |
| Peliglitazar (High Dose) | 400 ± 90 | 600 ± 120 | 0.8 ± 0.3* |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Table 2: Illustrative Echocardiographic and Histopathological Findings in a 3-month Rodent Cardiotoxicity Study
| Treatment Group (mg/kg/day) | Left Ventricular Mass (mg) | Ejection Fraction (%) | Incidence of Myocardial Hypertrophy |
| Vehicle Control | 850 ± 50 | 65 ± 5 | 0/10 |
| Peliglitazar (Therapeutic Dose) | 950 ± 60* | 62 ± 6 | 3/10 (mild) |
| Peliglitazar (High Dose) | 1100 ± 80** | 58 ± 7 | 8/10 (moderate) |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Experimental Protocols
Protocol 1: Assessment of Drug-Induced Liver Injury in Rodents
1. Animal Model: Male Wistar rats (8-10 weeks old).
2. Dosing: Administer this compound or vehicle daily via oral gavage for 28 days. Include at least three dose levels (low, mid, high) and a vehicle control group (n=8-10 animals per group).
3. Blood Collection and Analysis:
- Collect blood samples via tail vein or saphenous vein at baseline (day 0) and on days 7, 14, and 28.
- Centrifuge blood to obtain serum.
- Analyze serum for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin using a commercial clinical chemistry analyzer.
4. Histopathology:
- At the end of the study (day 28), euthanize animals and perform a gross necropsy.
- Collect liver tissue and fix in 10% neutral buffered formalin.
- Embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
- A board-certified veterinary pathologist should perform a blinded microscopic examination of the liver sections.
Protocol 2: Evaluation of Cardiotoxicity in Rodents
1. Animal Model: Male C57BL/6 mice (8-10 weeks old).
2. Dosing: Administer this compound or vehicle daily via oral gavage for 3 months.
3. Echocardiography:
- Perform echocardiography at baseline and at 1, 2, and 3 months post-treatment initiation.
- Lightly anesthetize the mice (e.g., with isoflurane).
- Use a high-frequency ultrasound system with a linear array transducer.
- Obtain M-mode and B-mode images from the parasternal long-axis and short-axis views.
- Measure left ventricular internal dimensions, wall thickness, ejection fraction, and fractional shortening.
4. Necropsy and Histopathology:
- At the end of the study, euthanize the animals.
- Excise the heart, blot it dry, and weigh it.
- Fix the heart in 10% neutral buffered formalin.
- Process the tissue for histopathological examination (H&E and Masson's trichrome staining for fibrosis).
Mandatory Visualizations
Caption: Dual PPARα/γ signaling pathway of Peliglitazar.
Caption: Workflow for in vivo toxicity assessment.
Technical Support Center: Peliglitazar Racemate Formulation for Oral Gavage in Mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Peliglitazar racemate in oral gavage studies with mice. The information is intended for drug development professionals and scientists.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for preparing a this compound formulation for oral gavage in mice?
A1: Due to the low aqueous solubility of Peliglitazar (< 0.001 mg/mL), a suspension is the most common formulation approach.[1] A widely used and generally well-tolerated vehicle for oral gavage in mice is 0.5% methylcellulose in water.[2][3] For compounds with very poor solubility, a co-solvent system may be necessary. A common combination includes DMSO, PEG300, Tween-80, and saline.[2][4] However, given that Peliglitazar is susceptible to degradation in the presence of certain excipients, starting with a simple aqueous suspension is recommended.[1][5] It is crucial to conduct a pilot study to assess the tolerability of the chosen vehicle in the specific mouse strain being used.[2]
Q2: How should I determine the correct dose and administration volume for my study?
A2: The specific dose of this compound will depend on your experimental design. The administration volume should not exceed 10 ml/kg of the mouse's body weight.[2] For example, a 25g mouse should receive a maximum volume of 0.25 ml.[2] Using the smallest effective volume is advisable to minimize the risk of reflux and aspiration.[2]
Q3: What is the appropriate gavage needle (cannula) size for mice?
A3: The gavage needle should be selected based on the size and weight of the mouse to prevent injury to the esophagus or stomach.[2] The needle should have a smooth, ball-shaped tip.[2] Flexible plastic or elastomer-tipped needles are often preferred over rigid stainless steel needles as they may reduce the risk of trauma.[2][6] The length of the needle should be pre-measured from the corner of the mouse's mouth to the last rib to ensure it reaches the stomach without causing perforation.[6]
Q4: How can I minimize stress to the mice during the oral gavage procedure?
A4: Minimizing stress is crucial as it can be a confounding variable in many studies.[3] Proper handling and restraint are key to a successful and less stressful procedure.[6][7] A novel technique to reduce stress is to pre-coat the gavage needle with sucrose.[3] This has been shown to reduce the time to passage, decrease observable stress-related reactions, and maintain plasma corticosterone levels similar to those in ungavaged control mice.[3]
Troubleshooting Guide
Q1: The this compound formulation appears to be unstable or precipitates out of solution. What can I do?
A1: Peliglitazar is known to be unstable and can undergo both acid and base-catalyzed degradation.[1][5] If you observe precipitation or instability, consider the following:
-
Vehicle Choice: If using a complex vehicle with co-solvents, one of the components may be contributing to the degradation. Try simplifying the formulation to a 0.5% methylcellulose suspension.
-
pH of the Formulation: The pH of the vehicle can impact the stability of Peliglitazar. For most oral gavage solutions, a pH range of 4.5-8.0 is generally acceptable.[4]
-
Fresh Preparation: Due to its stability issues, it is highly recommended to prepare the Peliglitazar formulation fresh before each administration.
Q2: I am observing high variability in my experimental results between mice. Could the gavage technique be a factor?
A2: Yes, improper or inconsistent oral gavage technique can lead to high variability.[2] This can be due to:
-
Inaccurate Dosing: If the compound is not delivered entirely to the stomach (e.g., due to reflux or accidental administration into the trachea), the animal will not have received the full intended dose.[2]
-
Stress-Induced Physiological Changes: Stress from the procedure itself can impact experimental outcomes.[3]
-
Tissue Injury: Inflammation or injury from the gavage needle can trigger systemic responses that may affect your results.[2]
To improve consistency, ensure all personnel are thoroughly trained in the same standardized gavage technique.
Q3: The mouse is struggling excessively during the procedure. What should I do?
A3: Excessive struggling increases the risk of injury to the animal and the administrator. If a mouse is struggling, it is often due to improper restraint.[7] Ensure you are using a firm but gentle scruffing technique that immobilizes the head and neck in a straight line with the body.[2] If the struggling continues, release the mouse and allow it to calm down before attempting the procedure again. Consider using the sucrose-coating technique for the gavage needle to make the procedure more tolerable for the animal.[3]
Q4: I noticed fluid coming from the mouse's nose or mouth after administration. What does this mean and what should I do?
A4: This is a sign of accidental administration into the trachea (windpipe) or reflux from the esophagus or stomach.[2] This is a serious complication that can lead to aspiration pneumonia and death.
-
Immediate Action: Stop the procedure immediately.[2]
-
Animal Monitoring: The animal must be closely monitored for any signs of respiratory distress, such as gasping or wheezing.[2]
-
Veterinary Consultation: If signs of respiratory distress are observed, consult with a veterinarian immediately. The animal may need to be humanely euthanized to prevent suffering.[2]
Experimental Protocols
Recommended Starting Formulation for this compound
Note: This is a suggested starting formulation based on the known properties of Peliglitazar and common practices for poorly soluble compounds. Researchers should perform their own validation studies to ensure stability, homogeneity, and tolerability.
| Component | Concentration | Purpose |
| This compound | Desired final concentration (e.g., 1 mg/mL) | Active Pharmaceutical Ingredient |
| 0.5% Methylcellulose | q.s. to final volume | Suspending agent |
| Sterile Water for Injection | q.s. to final volume | Vehicle |
Protocol for Preparation of this compound Suspension
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously.
-
Triturate the this compound powder with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while stirring to achieve the final desired concentration.
-
Continuously stir the suspension to ensure homogeneity before drawing up each dose.
Protocol for Oral Gavage in Mice
-
Animal Restraint: Gently but firmly scruff the mouse to immobilize its head and neck. The body should be supported, and the head and neck should be in a straight line with the body.[2]
-
Syringe Preparation: Attach the appropriate size gavage needle to a syringe and draw up the calculated volume of the Peliglitazar formulation. Ensure there are no air bubbles.[2]
-
(Optional but Recommended) Sucrose Coating: Dip the tip of the gavage needle into a sucrose solution.[3]
-
Needle Insertion: Gently insert the gavage needle into the side of the mouse's mouth and advance it along the roof of the mouth towards the esophagus. There should be minimal resistance.
-
Administration: Once the needle is in the correct position (pre-measured length), slowly administer the formulation.
-
Needle Removal: Gently remove the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor it for any adverse reactions.
Visualizations
Caption: Workflow for the preparation of a this compound suspension.
Caption: Decision tree for troubleshooting fluid from the nose or mouth during oral gavage.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peliglitazar - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. instechlabs.com [instechlabs.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of Peliglitazar Racemate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and chiral resolution of Peliglitazar racemate enantiomers. The information is designed to assist researchers in overcoming experimental hurdles and ensuring the successful isolation of the desired stereoisomers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining pure Peliglitazar enantiomers?
A1: The main challenges in synthesizing and isolating pure Peliglitazar enantiomers are twofold:
-
Enantioselective Synthesis: Developing a synthetic route that directly produces one enantiomer in high purity (enantiomeric excess) can be complex and may require specialized chiral catalysts or starting materials.
-
Racemate Resolution: Separating the racemic mixture of Peliglitazar into its individual enantiomers is often difficult due to their identical physical and chemical properties in an achiral environment.[1] This necessitates the use of chiral separation techniques, which can be resource-intensive and require careful optimization.
Q2: What are the most common methods for resolving the this compound?
A2: The most prevalent methods for resolving racemic mixtures in the pharmaceutical industry, which are applicable to Peliglitazar, include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to differentially retain the two enantiomers, allowing for their separation.[2]
-
Diastereomeric Crystallization: This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, enabling their separation by fractional crystallization.
-
Enzymatic Resolution: Specific enzymes can be used to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
Q3: What are the potential sources of impurities during Peliglitazar synthesis?
A3: Impurities in the synthesis of Peliglitazar can arise from several sources:
-
Starting Materials: Impurities present in the initial reagents can be carried through the synthetic process.
-
Side Reactions: Unwanted chemical reactions can occur alongside the desired synthesis, leading to the formation of byproducts.
-
Degradation: Peliglitazar can be susceptible to degradation under certain conditions, such as exposure to acid or base, leading to the formation of degradants.
-
Reagents and Solvents: Residual solvents and unreacted reagents can remain in the final product.
Q4: How can I monitor the enantiomeric purity of my Peliglitazar sample?
A4: The enantiomeric purity of Peliglitazar can be determined using various analytical techniques:
-
Chiral HPLC: This is the most common and reliable method for quantifying the ratio of the two enantiomers.
-
Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only small sample volumes, making it a valuable tool for enantiomeric purity analysis.[3]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to confirm the presence of a single enantiomer and to determine its absolute configuration.
Section 2: Troubleshooting Guides
Troubleshooting Poor Chiral HPLC Resolution
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | Incorrect chiral stationary phase (CSP) selection. | Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based). |
| Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. Additives like acids (e.g., trifluoroacetic acid) for acidic compounds or bases (e.g., diethylamine) for basic compounds can significantly improve separation. | |
| Unsuitable temperature. | Vary the column temperature. Lower temperatures often enhance enantioselectivity but may increase analysis time. | |
| Poor peak shape (tailing or fronting) | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Secondary interactions with the stationary phase. | Add a competing amine or acid to the mobile phase to block active sites on the stationary phase. | |
| Column contamination. | Flush the column with a strong, compatible solvent to remove adsorbed impurities.[4] | |
| Inconsistent retention times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. |
| Mobile phase instability. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Loss of resolution over time | Column degradation. | Ensure mobile phase compatibility with the CSP. Avoid harsh pH conditions or solvents that can damage the stationary phase. |
| Accumulation of contaminants on the column. | Implement a regular column cleaning protocol. Use a guard column to protect the analytical column.[4] |
Troubleshooting Diastereomeric Crystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystal formation | Supersaturation not reached. | Concentrate the solution further or cool it to a lower temperature. |
| Incorrect solvent system. | Screen a variety of solvents or solvent mixtures to find one where the diastereomeric salts have significantly different solubilities. | |
| Formation of an oil instead of crystals | Solution is too concentrated or cooled too quickly. | Dilute the solution slightly or allow it to cool more slowly. |
| Impurities inhibiting crystallization. | Purify the racemic mixture before attempting crystallization. | |
| Low diastereomeric excess (d.e.) of the crystallized salt | Co-crystallization of both diastereomers. | Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the solubility difference between the diastereomers. |
| Incomplete separation of the mother liquor. | Ensure efficient filtration and washing of the crystals to remove the mother liquor containing the other diastereomer. | |
| Difficulty in recovering the enantiomer from the diastereomeric salt | Incomplete cleavage of the salt. | Ensure complete reaction with an acid or base to liberate the free enantiomer. |
| Loss of product during extraction. | Optimize the extraction procedure to ensure efficient recovery of the desired enantiomer. |
Section 3: Experimental Protocols (Illustrative Examples)
Disclaimer: The following protocols are illustrative and based on general methods for the synthesis and resolution of similar PPAR agonists.[5][6][7] These should be considered as starting points and will require optimization for the specific synthesis of Peliglitazar enantiomers.
Illustrative Protocol 1: Chiral HPLC Method for Peliglitazar Enantiomeric Purity
Objective: To develop a chiral HPLC method for the separation and quantification of Peliglitazar enantiomers.
Materials:
-
This compound
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., Daicel Chiralpak AD-H, Chiralcel OD-H, or equivalent)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Mobile Phase Preparation:
-
Prepare a series of mobile phases with varying ratios of n-Hexane and an alcohol modifier (IPA or EtOH). For example:
-
90:10 (v/v) n-Hexane:IPA
-
80:20 (v/v) n-Hexane:IPA
-
95:5 (v/v) n-Hexane:EtOH
-
-
For acidic compounds, add 0.1% TFA to the mobile phase.
-
-
Sample Preparation:
-
Dissolve the this compound in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
-
Analysis:
-
Inject the sample and monitor the chromatogram for the separation of the two enantiomer peaks.
-
Optimize the mobile phase composition and temperature to achieve baseline resolution (Rs > 1.5).
-
Illustrative Protocol 2: Diastereomeric Crystallization of a Racemic Amine
Objective: To resolve a racemic amine (as a model for a potential synthetic precursor to Peliglitazar) using a chiral resolving agent.
Materials:
-
Racemic amine
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Methodology:
-
Salt Formation:
-
Dissolve the racemic amine (1 equivalent) in methanol.
-
Add a solution of (R)-(-)-Mandelic acid (0.5 equivalents) in methanol to the amine solution.
-
Stir the mixture at room temperature for 1 hour.
-
-
Crystallization:
-
Slowly add diethyl ether to the solution until turbidity is observed.
-
Allow the solution to stand at room temperature, then cool to 4 °C to induce crystallization.
-
Collect the crystals by filtration and wash with cold diethyl ether.
-
-
Enantiomer Liberation:
-
Dissolve the collected diastereomeric salt in water.
-
Basify the solution with 1 M NaOH to a pH of 12.
-
Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enriched enantiomer.
-
-
Purity Analysis:
-
Determine the enantiomeric excess of the recovered amine using chiral HPLC.
-
Section 4: Visualizations
Caption: Workflow for the resolution of this compound.
References
- 1. [Design and synthesis of subtype- and species-selective peroxisome proliferator-activated receptor (PPAR) alpha ligands] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Synthesis of PPAR agonist via asymmetric hydrogenation of a cinnamic acid derivative and stereospecific displacement of (S)-2-chloropropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Detecting Peliglitazar Racemate Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Peliglitazar. The following information is designed to address specific issues that may be encountered during the analytical method development and validation for detecting Peliglitazar racemate and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Peliglitazar that I should be aware of during analysis?
A1: Peliglitazar is susceptible to both acid and base-catalyzed degradation. Acidic conditions can lead to the formation of benzylic alcohol and glycine carbamate impurities. Conversely, basic conditions can produce p-hydroxyanisole and an amine degradant.[1] It is crucial to control the pH of your sample and mobile phase to prevent on-column degradation.
Q2: What type of analytical column is best suited for the chiral separation of Peliglitazar enantiomers?
A2: For chiral separations of compounds like Peliglitazar, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective. These columns provide the necessary stereoselectivity to resolve enantiomers. The choice between normal-phase and reversed-phase chromatography will depend on the specific method developed.
Q3: I am observing significant peak tailing for the main Peliglitazar peak. What are the common causes and solutions?
A3: Peak tailing in HPLC analysis of basic compounds like Peliglitazar is often due to secondary interactions with acidic silanol groups on the silica-based column packing. To mitigate this, consider the following:
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into your mobile phase to block the active silanol sites.
-
Low pH: Operating at a lower pH (e.g., below 3) can suppress the ionization of silanol groups, reducing peak tailing.
-
High-Purity Silica Columns: Modern HPLC columns made with high-purity silica have a lower concentration of acidic silanol groups, which can significantly improve peak shape.
Q4: How can I confirm the identity of unknown peaks in my chromatogram?
A4: For the identification and structural elucidation of unknown impurities, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly UPLC-MS/MS, are powerful tools for obtaining molecular weight and fragmentation data, which can help in identifying potential degradants and metabolites.[2]
Q5: What are the key validation parameters I need to consider for an impurity detection method according to ICH guidelines?
A5: According to ICH Q2(R1) guidelines, the key validation parameters for an impurity method include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, and precision (repeatability and intermediate precision).
Experimental Protocols
Chiral HPLC Method for Peliglitazar Enantiomers (Example Method)
This is a representative method and may require optimization for your specific instrumentation and samples.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation:
-
Accurately weigh and dissolve the Peliglitazar sample in the mobile phase to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
To identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method, forced degradation studies are essential.
-
Acid Hydrolysis: Dissolve Peliglitazar in 0.1 N HCl and heat at 60°C for 4 hours. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Peliglitazar in 0.1 N NaOH and heat at 60°C for 2 hours. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of Peliglitazar with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Peliglitazar powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Peliglitazar to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.
Troubleshooting Guides
Issue 1: Poor Resolution Between Peliglitazar Enantiomers
Issue 2: Appearance of Unknown Impurity Peaks
Quantitative Data Summary
The following tables present hypothetical yet typical validation data for an analytical method for Peliglitazar impurities. Actual results will vary based on the specific method and instrumentation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Peliglitazar) | ≤ 2.0 | 1.2 |
| Theoretical Plates (Peliglitazar) | ≥ 2000 | 4500 |
| Resolution (Enantiomers) | ≥ 1.5 | 2.1 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Summary
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| LOD | Report | 0.01% |
| LOQ | Report | 0.03% |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% |
| Precision (%RSD) | ≤ 5.0% | 1.5% |
References
- 1. Determination of chiglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor (PPAR) agonist, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Peliglitazar Racemate: A Comparative Analysis of a Dual PPAR Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peliglitazar racemate is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), developed for the potential treatment of type 2 diabetes and dyslipidemia.[1] Like other dual PPAR agonists, it was designed to combine the glucose-lowering effects of PPARγ activation with the lipid-modifying benefits of PPARα activation.[2] However, the clinical development of Peliglitazar was discontinued. This guide provides a comparative overview of this compound against other notable dual PPAR agonists, Saroglitazar and Aleglitazar, based on available preclinical and clinical data.
Mechanism of Action: The PPAR Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription. PPARα is highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle, and its activation primarily regulates lipid metabolism. PPARγ is predominantly found in adipose tissue and plays a crucial role in adipogenesis, insulin sensitivity, and glucose homeostasis. Dual PPARα/γ agonists aim to harness the synergistic effects of activating both receptor subtypes.
Caption: General signaling pathway of dual PPARα/γ agonists.
Preclinical Data: A Quantitative Comparison
Direct head-to-head preclinical studies comparing Peliglitazar, Saroglitazar, and Aleglitazar are scarce in publicly available literature. However, data from independent studies provide insights into their relative potencies.
In Vitro Activity
The following table summarizes the available in vitro data for the activation of human PPARα and PPARγ.
| Compound | PPARα Activation (EC50) | PPARγ Activation (EC50) | Assay Type |
| This compound | Data Not Available | Data Not Available | - |
| Saroglitazar | 0.65 pmol/L[3][4] | 3 nmol/L[3][4] | PPAR Transactivation Assay (HepG2 cells) |
| Aleglitazar | Described as "potent and balanced"[5] | Described as "potent and balanced"[5] | Data Not Available |
In Vivo Efficacy in Animal Models
Preclinical studies in animal models of diabetes and dyslipidemia have demonstrated the glucose and lipid-lowering effects of these compounds.
| Compound | Animal Model | Key Efficacy Endpoints (ED50) |
| This compound | Animal models of diabetes and dyslipidemia[1] | Demonstrated glucose and lipid-lowering effects (specific ED50 values not available) |
| Saroglitazar | db/db mice[3][4] | Triglyceride reduction: 0.05 mg/kgFree fatty acid reduction: 0.19 mg/kgGlucose reduction: 0.19 mg/kg |
| Aleglitazar | Animal models of T2D and dyslipidemia[5] | High efficacy demonstrated (specific ED50 values not available) |
Clinical Data: Efficacy and Safety Profile
Due to the discontinuation of its development, there is a lack of comprehensive clinical trial data for this compound. In contrast, Saroglitazar is an approved drug in India, and Aleglitazar underwent extensive clinical trials.
Efficacy in Patients with Type 2 Diabetes and Dyslipidemia
| Compound | Key Clinical Efficacy Findings |
| This compound | No published clinical trial efficacy data available. |
| Saroglitazar | Significant reductions in triglycerides and improvements in glycemic control. In a 24-week study, Saroglitazar 4mg reduced triglycerides by 45% compared to 15.5% with pioglitazone. |
| Aleglitazar | A meta-analysis of seven studies showed significant improvements in HbA1c, HDL-cholesterol, and triglycerides compared to placebo or pioglitazone. |
Safety and Tolerability
The safety profile of dual PPAR agonists has been a critical aspect of their clinical development, with concerns over adverse effects such as weight gain, edema, and potential cardiovascular risks.
| Compound | Key Safety Findings from Clinical Trials |
| This compound | No published clinical trial safety data available. |
| Saroglitazar | Generally well-tolerated. Unlike some other glitazars, it has not shown significant issues with weight gain or edema. |
| Aleglitazar | Associated with a significant increase in body weight and serum creatinine levels, and a higher incidence of hypoglycemia, heart failure, and bone fractures compared to placebo or pioglitazone. |
Experimental Protocols
The following provides a general overview of the methodologies used to evaluate the activity of dual PPAR agonists.
PPAR Transactivation Assay (Cell-based)
This assay is used to determine the functional potency of a compound in activating PPAR subtypes.
Caption: Workflow for a PPAR transactivation assay.
Methodology:
-
Cell Culture: Human hepatoma cells (HepG2) or other suitable cell lines are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with a plasmid containing the ligand-binding domain of the human PPAR subtype (α or γ) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Compound Incubation: Transfected cells are incubated with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control and plotted against the compound concentration to determine the EC50 value, which represents the concentration of the agonist that gives half-maximal activation.[3][4]
Radioligand Displacement Assay
This in vitro assay measures the binding affinity of a compound to the PPAR ligand-binding domain (LBD).
Methodology:
-
Preparation of PPAR-LBD: The ligand-binding domain of the human PPAR subtype is expressed and purified.
-
Incubation: The purified PPAR-LBD is incubated with a constant concentration of a radiolabeled known PPAR ligand (e.g., [3H]-rosiglitazone for PPARγ) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated.
-
Quantification: The amount of bound radioligand is quantified using scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and the Ki (inhibitory constant) can be calculated.
Conclusion
This compound, as a dual PPARα/γ agonist, was developed with the therapeutic goal of simultaneously managing hyperglycemia and dyslipidemia. While preclinical animal studies indicated its potential efficacy, the discontinuation of its clinical development has resulted in a lack of publicly available, detailed comparative data against other dual PPAR agonists like Saroglitazar and Aleglitazar. Saroglitazar has demonstrated a favorable efficacy and safety profile, leading to its clinical approval. Conversely, Aleglitazar, despite showing efficacy, was associated with significant safety concerns that halted its development. The comparative data underscores the challenges in developing dual PPAR agonists with a balanced efficacy and safety profile. Further research into the structure-activity relationships and off-target effects of this class of compounds is crucial for the development of future therapies for metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Aleglitazar | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aleglitazar, a new, potent, and balanced dual PPARalpha/gamma agonist for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Peliglitazar Racemate and a-Alikes for Enhancing Insulin Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Peliglitazar racemate, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has emerged as a promising therapeutic candidate for managing metabolic disorders such as type 2 diabetes by improving insulin sensitivity.[1][2] This guide provides a comprehensive comparison of this compound with other notable PPAR agonists, supported by experimental data and detailed methodologies.
Mechanism of Action: A Dual Approach to Insulin Sensitization
This compound exerts its effects by activating both PPARα and PPARγ.[1][2] Activation of PPARγ enhances insulin sensitivity in peripheral tissues, leading to improved glucose uptake, while PPARα activation primarily modulates lipid metabolism, resulting in reduced triglyceride levels and increased fatty acid oxidation.[1] This dual agonism addresses both the glucose and lipid dysregulation characteristic of insulin resistance.
Alternatives to this compound include other dual PPARα/γ agonists such as Aleglitazar, Chiglitazar, and Saroglitazar, as well as selective PPARγ agonists like Pioglitazone and Rosiglitazone.[3][4][5][6] While selective PPARγ agonists primarily improve glycemic control, dual agonists offer the added benefit of improving dyslipidemia.[3][6]
Comparative Efficacy: A Data-Driven Overview
The following tables summarize the available data on the effects of this compound and its alternatives on key metabolic parameters. It is important to note that direct head-to-head clinical trial data for Peliglitazar against all listed alternatives is limited. The data presented is compiled from various studies and should be interpreted with this in mind.
Table 1: Effects on Glycemic Control
| Compound | Drug Class | Change in HbA1c (%) | Change in Fasting Plasma Glucose (mg/dL) | Change in HOMA-IR | Reference |
| This compound | Dual PPARα/γ Agonist | Data not readily available | Data not readily available | Data not readily available | |
| Aleglitazar | Dual PPARα/γ Agonist | Statistically significant reduction vs. placebo | Statistically significant reduction vs. placebo | Statistically significant improvement vs. placebo | [7] |
| Chiglitazar | Pan-PPAR Agonist | -1.05 (vs. placebo) | -1.55 mmol/L (vs. placebo) | Significant improvement | [8] |
| Saroglitazar | Dual PPARα/γ Agonist | Significantly greater reduction vs. Pioglitazone at 6 & 12 months | Significantly lower vs. Pioglitazone at 6 & 12 months | Data not readily available | [5] |
| Pioglitazone | Selective PPARγ Agonist | -0.56 to -0.86 (in combination therapy) | -34 to -48 | Significant improvement | [6][9] |
| Rosiglitazone | Selective PPARγ Agonist | -1.4 | -46 | Significant improvement | [6] |
Table 2: Effects on Lipid Profile
| Compound | Drug Class | Change in Triglycerides (mg/dL) | Change in HDL-C (mg/dL) | Change in LDL-C (mg/dL) | Reference |
| This compound | Dual PPARα/γ Agonist | Reduction | Data not readily available | Data not readily available | [1] |
| Aleglitazar | Dual PPARα/γ Agonist | Significant reduction vs. placebo | Significant increase vs. placebo | No significant change | [10] |
| Chiglitazar | Pan-PPAR Agonist | -0.38 mmol/L (vs. placebo) | +0.09 mmol/L (vs. placebo) | +0.13 mmol/L (vs. TZD) | [8] |
| Saroglitazar | Dual PPARα/γ Agonist | Data not readily available | Data not readily available | Data not readily available | |
| Pioglitazone | Selective PPARγ Agonist | -47 | +3 | +2 | [6] |
| Rosiglitazone | Selective PPARγ Agonist | -10 | +4 | +17 | [6] |
Key Experimental Protocols
The gold-standard method for assessing insulin sensitivity in vivo is the hyperinsulinemic-euglycemic clamp .[11]
Hyperinsulinemic-Euglycemic Clamp Protocol in Rodents
This protocol is adapted from established methods for conscious, unrestrained rodents.[2][12]
1. Surgical Preparation:
-
5-7 days prior to the clamp study, catheters are implanted in the jugular vein (for infusions) and the carotid artery (for blood sampling).[3] This allows for stress-free experimentation in conscious animals.
2. Acclimatization and Fasting:
-
Animals are allowed to recover from surgery and are handled to minimize stress on the day of the experiment.
-
Mice are typically fasted overnight (for a maximum of 16 hours) before the clamp.[3]
3. Basal Period (t = -120 to 0 min):
-
A continuous infusion of [3-³H]-D-glucose is initiated to measure basal hepatic glucose production.[2][3]
-
Blood samples are taken at the end of the basal period to determine basal glucose, insulin, and [³H]glucose concentrations.[2]
4. Clamp Period (t = 0 to 120 min):
-
A primed-continuous infusion of human insulin is started to achieve hyperinsulinemia.[2][3]
-
A variable infusion of 20% glucose is initiated and adjusted to maintain euglycemia (normal blood glucose levels).[2] The glucose infusion rate (GIR) is the primary measure of insulin sensitivity.[12]
-
Blood samples are collected at regular intervals (e.g., every 10-20 minutes) to monitor blood glucose levels.[2]
-
[3-³H]-D-glucose infusion is continued to assess insulin-stimulated whole-body glucose metabolism.[2]
-
To measure tissue-specific glucose uptake, a bolus of [1-¹⁴C]-2-deoxy-D-glucose can be administered at t = 75 min.[2]
5. Data Analysis:
-
Whole-body glucose turnover is calculated from the infusion rate and specific activity of [³H]glucose.
-
Hepatic glucose production is calculated by subtracting the glucose infusion rate from the whole-body glucose turnover.
-
Tissue-specific glucose uptake is determined from the plasma [¹⁴C]2DG concentration and the tissue content of [¹⁴C]2DG-6-phosphate.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound and its assessment.
Caption: PPARα/γ Signaling Pathway.
Caption: Hyperinsulinemic-Euglycemic Clamp Workflow.
References
- 1. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. ijshr.com [ijshr.com]
- 6. Rosiglitazone and pioglitazone similarly improve insulin sensitivity and secretion, glucose tolerance and adipocytokines in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy, safety and tolerability of aleglitazar in patients with type 2 diabetes: pooled findings from three randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indirect comparison of efficacy and safety of chiglitazar and thiazolidinedione in patients with type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular Risk and Safety Evaluation of a Dual Peroxisome Proliferator-Activated Receptor-Alpha/Gamma Agonist, Aleglitazar, in Patients With Type 2 Diabetes: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 12. uab.edu [uab.edu]
cross-validation of Peliglitazar racemate activity in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Peliglitazar racemate's activity as a dual peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ) agonist across different cell lines. Due to the limited availability of public, direct comparative data for this compound, this document serves as a template, utilizing illustrative data from analogous dual PPARα/γ agonists to demonstrate the experimental approach and data presentation. The protocols and workflows outlined herein are based on established methodologies for characterizing PPAR agonists.
Comparative Activity of Dual PPARα/γ Agonists
The following table summarizes representative quantitative data for the activity of dual PPARα/γ agonists in various cell lines commonly used for metabolic research. This data is intended to be illustrative of the expected outcomes from a cross-validation study of this compound.
| Compound | Target | Cell Line | Assay Type | EC50 (nM) |
| Illustrative Agonist A | PPARα | HepG2 | Luciferase Reporter | 50 |
| PPARγ | 3T3-L1 | Luciferase Reporter | 25 | |
| PPARα | HEK293 | TR-FRET | 75 | |
| PPARγ | HEK293 | TR-FRET | 40 | |
| Illustrative Agonist B | PPARα | HepG2 | Luciferase Reporter | 120 |
| PPARγ | 3T3-L1 | Luciferase Reporter | 80 | |
| PPARα | HEK293 | TR-FRET | 150 | |
| PPARγ | HEK293 | TR-FRET | 100 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific analysis of this compound.
Cell Culture and Maintenance
-
HEK293 (Human Embryonic Kidney) Cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
HepG2 (Human Hepatocellular Carcinoma) Cells: Culture in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.
-
3T3-L1 (Mouse Embryonic Fibroblast) Preadipocytes: Culture in DMEM supplemented with 10% Bovine Calf Serum (BCS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To induce differentiation into adipocytes, grow to confluence and then treat with DMEM containing 10% FBS, 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), and 10 µg/mL insulin for 48 hours. Subsequently, maintain the cells in DMEM with 10% FBS and 10 µg/mL insulin.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of PPARα and PPARγ in response to a ligand.
-
Transfection: Co-transfect the desired cell line (e.g., HEK293 or HepG2) with a PPAR expression vector (either PPARα or PPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound or a reference agonist (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα) for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay quantifies the binding affinity of a compound to the PPAR ligand-binding domain (LBD).
-
Reagent Preparation: Prepare a reaction mixture containing the GST-tagged PPARα or PPARγ LBD, a terbium-labeled anti-GST antibody (donor fluorophore), and a fluorescently labeled PPAR ligand (tracer, acceptor fluorophore).
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for competitive binding.
-
Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~495 nm for terbium and ~520 nm for the tracer).
-
Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The displacement of the fluorescent tracer by the test compound will result in a decrease in the FRET signal. Plot the emission ratio against the logarithm of the compound concentration and fit to a competitive binding curve to determine the IC50 value.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This assay measures the change in the expression of known PPAR target genes.
-
Cell Treatment: Treat the appropriate cell line (e.g., HepG2 for PPARα target genes, differentiated 3T3-L1 for PPARγ target genes) with this compound for a specified time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse-transcribe it into complementary DNA (cDNA).
-
qPCR: Perform qPCR using primers specific for PPAR target genes (e.g., CPT1A for PPARα, FABP4 for PPARγ) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Quantify the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PPAR signaling pathway and a typical experimental workflow for the cross-validation of this compound.
A Comparative Analysis of Peliglitazar Racemate Enantiomers' Potency: An Investigative Guide
Peliglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), has been investigated for its potential in treating metabolic disorders such as type 2 diabetes and dyslipidemia.[1][2] As a chiral molecule, Peliglitazar exists in two non-superimposable mirror-image forms, known as enantiomers. While Peliglitazar is often studied as a racemate (a 1:1 mixture of both enantiomers), the distinct pharmacological activities of individual enantiomers are of significant interest to the scientific community. This guide provides a comparative framework for understanding the potential differences in potency between the enantiomers of Peliglitazar, based on established principles of stereochemistry in pharmacology and the methodologies used to assess such differences.
While direct comparative studies quantifying the specific potency of individual Peliglitazar enantiomers on PPARα and PPARγ are not extensively available in publicly accessible literature, it is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.[3][4][5] One enantiomer may be responsible for the majority of the therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to off-target effects (the distomer).
This guide will, therefore, present a hypothetical comparative study based on the expected differential activity of Peliglitazar's enantiomers and detail the experimental protocols required to perform such an analysis.
Quantitative Comparison of Enantiomeric Potency
The following tables summarize the expected quantitative data from in vitro assays comparing the potency of the (S)-Peliglitazar and (R)-Peliglitazar enantiomers against human PPARα and PPARγ. The data presented here is illustrative and serves as a template for how such a comparison would be structured.
Table 1: Comparative Agonist Potency (EC₅₀) of Peliglitazar Enantiomers on hPPARα and hPPARγ
| Compound | hPPARα EC₅₀ (nM) | hPPARγ EC₅₀ (nM) |
| (S)-Peliglitazar | Value | Value |
| (R)-Peliglitazar | Value | Value |
| Peliglitazar Racemate | Value | Value |
EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that produces 50% of the maximal response.
Table 2: Comparative Binding Affinity (Kᵢ) of Peliglitazar Enantiomers for hPPARα and hPPARγ
| Compound | hPPARα Kᵢ (nM) | hPPARγ Kᵢ (nM) |
| (S)-Peliglitazar | Value | Value |
| (R)-Peliglitazar | Value | Value |
| This compound | Value | Value |
Kᵢ (Inhibition constant) is an indication of the binding affinity of a compound to a receptor.
Signaling Pathway of PPARα and PPARγ Activation
Peliglitazar exerts its effects by activating PPARα and PPARγ, which are nuclear receptors that regulate gene expression. Upon activation by a ligand like Peliglitazar, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This leads to changes in protein synthesis and subsequent physiological effects on glucose and lipid metabolism.[6][7]
Experimental Protocols
To determine the potency of Peliglitazar enantiomers, a series of well-defined experimental protocols would be employed. These include the separation of the racemic mixture and subsequent in vitro assays to measure the biological activity of each enantiomer.
Enantiomeric Separation of Peliglitazar
Objective: To isolate the individual (S) and (R) enantiomers of Peliglitazar from the racemic mixture for subsequent biological testing.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives, is selected.
-
Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol) with a small amount of an acidic or basic modifier, is used to achieve optimal separation.
-
Sample Preparation: The this compound is dissolved in the mobile phase.
-
Injection and Elution: The sample is injected into the HPLC system. The enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation.
-
Detection: A UV detector is used to monitor the elution of the enantiomers.
-
Fraction Collection: The separated enantiomers are collected as they elute from the column. The purity of the collected fractions is then confirmed using analytical chiral HPLC.
In Vitro Potency Assessment: PPARα and PPARγ Transactivation Assay
Objective: To quantify the agonist activity of each Peliglitazar enantiomer on human PPARα and PPARγ.
Methodology: Cell-Based Luciferase Reporter Gene Assay
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293 or HepG2) is cultured under standard conditions.
-
Transient Transfection: The cells are transiently transfected with three plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of either human PPARα or PPARγ fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
A control plasmid (e.g., expressing β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, the cells are treated with increasing concentrations of the individual Peliglitazar enantiomers, the racemate, or a known PPAR agonist as a positive control. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The β-galactosidase activity is also measured for normalization.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration. The EC₅₀ values are then calculated using a non-linear regression analysis.
Experimental Workflow for Comparative Potency Study
The following diagram illustrates the logical flow of experiments required to conduct a comparative study of Peliglitazar enantiomers' potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Implications of Pharmacokinetic Potentials of Pioglitazone Enantiomers in Rat Plasma Mediated through Glucose Uptake Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Enantiomers in Pharmacology | PPTX [slideshare.net]
- 6. PPARγ and PPARα synergize to induce robust browning of white fat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Peliglitazar Racemate and Saroglitazar: A Tale of Two Dual PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting metabolic disorders, dual peroxisome proliferator-activated receptor (PPAR) agonists have emerged as a promising class of drugs. By activating both PPARα and PPARγ isoforms, these compounds offer a dual mechanism of action aimed at concurrently managing dyslipidemia and hyperglycemia. This guide provides a head-to-head comparison of two such agents: Saroglitazar, an approved therapeutic in India for diabetic dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and non-alcoholic steatohepatitis (NASH), and Peliglitazar racemate, a compound that underwent clinical development but was ultimately discontinued.
This comparison aims to provide an objective overview based on available preclinical and clinical data, highlighting the distinct developmental trajectories and pharmacological profiles of these two molecules.
Mechanism of Action: A Shared Path
Both Saroglitazar and Peliglitazar are dual agonists of PPARα and PPARγ.[1][2] Activation of PPARα primarily influences lipid metabolism, leading to increased fatty acid oxidation and reduced triglyceride levels.[3][4] Conversely, PPARγ activation enhances insulin sensitivity and improves glucose homeostasis.[3][4] The combined agonism of both receptors presents a therapeutic strategy to address the intertwined pathologies of insulin resistance and dyslipidemia, which are characteristic of type 2 diabetes and other metabolic syndromes.[3][5]
dot
Caption: Shared signaling pathway of Peliglitazar and Saroglitazar.
Data Presentation: A Comparative Overview
The available quantitative data for Saroglitazar is extensive, stemming from numerous preclinical and clinical trials. In contrast, the data for Peliglitazar is limited due to its discontinued development. The following tables summarize the available information to facilitate a comparative assessment.
Table 1: Preclinical Efficacy
| Parameter | This compound | Saroglitazar | Supporting Experimental Data |
| PPARα Activation (EC50) | Data not publicly available | ~1.5 nM | In vitro PPAR transactivation assays.[6] |
| PPARγ Activation (EC50) | Data not publicly available | ~5.8 nM | In vitro PPAR transactivation assays.[6] |
| Triglyceride Reduction | Demonstrated glucose and lipid-lowering effects in animal models.[5] Specific data is not available. | Significant dose-dependent reduction in various animal models (e.g., up to 81.7% in Zucker fa/fa rats at 3 mg/kg).[6] | Studies in db/db mice, Zucker fa/fa rats, and hamsters.[6] |
| Glucose Reduction | Demonstrated glucose-lowering effects in animal models.[5] Specific data is not available. | Significant dose-dependent reduction in db/db mice (ED50 of 0.19 mg/kg).[6] | Oral glucose tolerance tests and fasting blood glucose measurements in animal models.[6] |
| Insulin Sensitization | Expected based on PPARγ agonism. | Potent insulin-sensitizing activity demonstrated in hyperinsulinemic-euglycemic clamp studies in Zucker fa/fa rats.[6] | Hyperinsulinemic-euglycemic clamp studies.[6] |
Table 2: Clinical Trial Data (Human Studies)
| Parameter | This compound | Saroglitazar |
| Development Status | Discontinued during Phase 1/2 clinical trials.[2] | Approved and marketed in India. |
| Indications | Investigated for Type 2 Diabetes Mellitus.[2] | Diabetic dyslipidemia, Hypertriglyceridemia, NAFLD, NASH.[1][7][8] |
| Triglyceride Reduction | Data not publicly available. | -45.5% to -46.7% in patients with diabetic dyslipidemia (PRESS VI study).[9] |
| LDL-C Reduction | Data not publicly available. | Significant reduction observed in some studies. |
| HDL-C Increase | Data not publicly available. | Modest increase observed in clinical trials. |
| HbA1c Reduction | Data not publicly available. | Significant reductions observed in patients with type 2 diabetes. |
| Liver Enzyme (ALT) Reduction | Data not publicly available. | -45.8% in patients with NAFLD/NASH at 4mg dose (EVIDENCES IV trial).[10][11] |
| Adverse Effects | Reason for discontinuation not publicly detailed, but PPAR agonists as a class have been associated with side effects such as edema and weight gain. | Generally well-tolerated; reported side effects include gastritis, weakness, and fever.[8] A mean weight gain of 1.5 kg was observed in one study.[10][11] |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of dual PPAR agonists.
PPAR Transactivation Assay
-
Objective: To determine the in vitro potency of a compound to activate PPARα and PPARγ.
-
Methodology:
-
HepG2 cells (or other suitable cell lines) are transiently co-transfected with a PPAR expression vector (either human PPARα or PPARγ) and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.
-
Transfected cells are then treated with varying concentrations of the test compound (e.g., Saroglitazar or Peliglitazar).
-
After an incubation period, cells are lysed, and luciferase activity is measured.
-
The concentration of the compound that produces 50% of the maximal luciferase activity (EC50) is calculated to determine its potency.[6]
-
dot
Caption: Workflow for PPAR Transactivation Assay.
Hyperinsulinemic-Euglycemic Clamp Study
-
Objective: To assess in vivo insulin sensitivity.
-
Methodology:
-
Animal models (e.g., rats or mice) are surgically catheterized for infusions and blood sampling.
-
A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.
-
A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal (euglycemic) level.
-
The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.
-
This technique can be combined with isotopic tracers to assess glucose turnover and tissue-specific glucose uptake.
-
dot
Caption: Workflow for Hyperinsulinemic-Euglycemic Clamp Study.
Discussion and Conclusion
The comparison between this compound and Saroglitazar offers a compelling case study in drug development. Both molecules were designed as dual PPARα/γ agonists, a class of compounds with strong therapeutic potential for metabolic diseases.
Saroglitazar has successfully navigated the clinical trial process and has been approved for multiple indications in India, demonstrating its efficacy in improving both lipid and glycemic parameters.[1][7][8] Its clinical profile suggests a favorable risk-benefit ratio, particularly in the context of diabetic dyslipidemia and NAFLD/NASH.
In contrast, the development of Peliglitazar was halted, and as a result, there is a paucity of publicly available data to allow for a direct and comprehensive comparison of its efficacy and safety with Saroglitazar. The term "racemate" indicates that Peliglitazar was developed as a mixture of enantiomers, which can sometimes have different pharmacological and toxicological properties.[12]
For researchers and drug development professionals, the story of these two molecules underscores the complexities of translating a promising mechanism of action into a successful therapeutic. While the dual PPAR agonist approach remains a valid and attractive strategy, the ultimate success of a drug candidate depends on a multitude of factors, including its specific pharmacological profile, safety, and tolerability, which can only be fully elucidated through rigorous preclinical and clinical evaluation. The extensive data available for Saroglitazar provides a valuable benchmark for the development of future therapies in this class.
References
- 1. Saroglitazar, a novel PPARα/γ agonist with predominant PPARα activity, shows lipid-lowering and insulin-sensitizing effects in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Preclinical evaluation of saroglitazar magnesium, a dual PPAR-α/γ agonist for treatment of dyslipidemia and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hyperinsulinemic-Euglycemic Clamp Studies [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Targets of Peliglitazar Racemate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Peliglitazar, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ), was developed as a potential therapeutic agent for type 2 diabetes and dyslipidemia.[1][2] Its mechanism of action centers on the activation of these two nuclear receptors, which play crucial roles in regulating glucose and lipid metabolism.[1][2] Although the clinical development of Peliglitazar was discontinued, understanding its downstream targets remains a valuable endeavor for researchers in metabolic diseases. This guide provides a comparative analysis of the validated and putative downstream targets of Peliglitazar, drawing upon data from closely related dual PPARα/γ agonists and established single PPAR agonists.
Mechanism of Action: A Two-Pronged Approach to Metabolic Regulation
Peliglitazar's therapeutic potential stems from its ability to simultaneously activate both PPARα and PPARγ, offering a comprehensive approach to managing the multifaceted nature of type 2 diabetes and dyslipidemia.
-
PPARγ Activation: Primarily expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, insulin sensitivity, and glucose homeostasis. Its activation by Peliglitazar is expected to enhance glucose uptake in peripheral tissues, thereby lowering blood glucose levels.
-
PPARα Activation: Abundantly expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα governs the expression of genes involved in fatty acid oxidation and transport. Peliglitazar's agonism of PPARα is anticipated to reduce circulating triglyceride levels.
The dual activation of these receptors suggests that Peliglitazar could offer a synergistic effect, addressing both hyperglycemia and dyslipidemia, common comorbidities in metabolic syndrome.
Comparative Analysis of Downstream Target Gene Regulation
Key Downstream Targets in Glucose Metabolism (PPARγ-mediated)
The activation of PPARγ is known to upregulate genes that promote insulin sensitivity and glucose uptake.
| Target Gene | Function | Expected Effect of Peliglitazar | Supporting Evidence from Analogs |
| Glucose Transporter 4 (GLUT4) | Facilitates insulin-stimulated glucose uptake into muscle and adipose tissue. | Upregulation | Muraglitazar increased GLUT4 mRNA levels in white adipose tissue of db/db mice.[3] |
| Adiponectin | An adipokine that enhances insulin sensitivity and has anti-inflammatory properties. | Upregulation | Dual PPARα/γ agonists have been shown to increase adiponectin expression. |
| Fatty Acid Binding Protein 4 (FABP4/aP2) | Involved in fatty acid uptake and intracellular transport in adipocytes. | Upregulation | Muraglitazar increased aP2 mRNA levels in white adipose tissue of db/db mice.[3] |
Key Downstream Targets in Lipid Metabolism (PPARα-mediated)
PPARα activation leads to the transcriptional regulation of genes involved in fatty acid oxidation and transport, resulting in reduced plasma triglycerides.
| Target Gene | Function | Expected Effect of Peliglitazar | Supporting Evidence from Analogs |
| Carnitine Palmitoyltransferase 1 (CPT1) | Rate-limiting enzyme in the mitochondrial uptake of long-chain fatty acids for β-oxidation. | Upregulation | PPARα agonists are well-established inducers of CPT1 expression. |
| Acyl-CoA Oxidase (ACO) | The first and rate-limiting enzyme of the peroxisomal β-oxidation pathway. | Upregulation | Muraglitazar stimulated ACO mRNA and activity levels in the liver of db/db mice.[3] |
| Lipoprotein Lipase (LPL) | Hydrolyzes triglycerides in lipoproteins, facilitating fatty acid uptake into tissues. | Upregulation | Muraglitazar increased lipoprotein lipase mRNA levels in white adipose tissue.[3] |
| Apolipoprotein CIII (ApoCIII) | An inhibitor of lipoprotein lipase and hepatic lipase. | Downregulation | Muraglitazar suppressed apolipoprotein CIII mRNA levels in the liver of db/db mice.[3] |
| Uncoupling Protein 1 (UCP1) | Involved in thermogenesis and energy expenditure, particularly in brown and beige adipose tissue. | Upregulation | The dual PPARα/γ agonist Tesaglitazar strongly induced Ucp1 expression in white fat.[4] |
Comparison with Alternative Treatments
A comprehensive understanding of Peliglitazar's potential requires a comparison with established therapies for type 2 diabetes and dyslipidemia.
| Drug Class | Primary Target(s) | Effects on Glucose Metabolism | Effects on Lipid Metabolism |
| Peliglitazar (putative) | PPARα, PPARγ | Improved insulin sensitivity, increased glucose uptake | Decreased triglycerides, increased fatty acid oxidation |
| Pioglitazone | PPARγ | Improved insulin sensitivity, increased glucose uptake | Modest effects on lipids |
| Fenofibrate | PPARα | Minimal effect | Decreased triglycerides, modest increase in HDL-C |
| Statins | HMG-CoA Reductase | Minimal direct effect | Potent reduction of LDL-C |
| GLP-1 Receptor Agonists | GLP-1 Receptor | Enhanced insulin secretion, suppressed glucagon secretion, delayed gastric emptying | Weight loss, modest lipid improvements |
| SGLT2 Inhibitors | SGLT2 | Increased urinary glucose excretion | Modest improvements in lipids and blood pressure |
Experimental Protocols for Target Validation
Validating the downstream targets of a compound like Peliglitazar involves a series of in vitro and in vivo experiments. Based on studies of similar PPAR agonists, the following methodologies are standard.
In Vitro Adipocyte Differentiation Assay
-
Cell Line: 3T3-L1 preadipocytes are a common model.
-
Protocol:
-
Culture 3T3-L1 preadipocytes to confluence.
-
Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, and IBMX) in the presence of varying concentrations of Peliglitazar or a vehicle control.
-
After 7-10 days, assess adipocyte differentiation by Oil Red O staining to visualize lipid droplet accumulation.
-
Harvest cells for gene and protein expression analysis of adipogenic markers like PPARγ, C/EBPα, and FABP4.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the change in mRNA levels of target genes in response to Peliglitazar treatment.
-
Protocol:
-
Treat cultured cells (e.g., hepatocytes, myocytes, adipocytes) or tissues from animal models with Peliglitazar.
-
Isolate total RNA using a suitable method (e.g., TRIzol reagent).
-
Synthesize cDNA from the RNA template using reverse transcriptase.
-
Perform qPCR using primers specific for the target genes (e.g., GLUT4, CPT1, ACO) and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Western Blot Analysis
-
Objective: To determine the effect of Peliglitazar on the protein levels of downstream targets.
-
Protocol:
-
Prepare protein lysates from cells or tissues treated with Peliglitazar.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific to the target proteins (e.g., GLUT4, UCP1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and quantify the band intensity relative to a loading control (e.g., β-actin).
-
Visualizing the Pathways and Workflows
Peliglitazar Signaling Pathway
Caption: Peliglitazar activates PPARα and PPARγ, leading to the regulation of downstream target genes.
Experimental Workflow for Target Validation
Caption: Workflow for validating Peliglitazar's downstream targets in vitro and in vivo.
Logical Relationship: Peliglitazar vs. Alternatives
Caption: Peliglitazar targets both PPARα and PPARγ, unlike single-target alternatives.
References
Scrutinizing Peliglitazar Racemate: An Examination of Available Data and the Unaddressed Question of Reproducibility
Peliglitazar, a dual activator of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), has been investigated for its potential in managing metabolic disorders like type 2 diabetes and dyslipidemia. Initial studies have suggested beneficial effects on both glucose and lipid metabolism. However, a thorough review of publicly available scientific literature reveals a conspicuous absence of independent studies specifically designed to validate and reproduce these initial findings. This lack of confirmatory research presents a significant challenge in definitively assessing the robustness and generalizability of Peliglitazar racemate's therapeutic potential.
Currently, information on this compound primarily stems from its initial characterization and preclinical studies. These studies have established its mechanism of action as a dual PPARα/γ agonist.[1][2] The activation of PPARγ is known to enhance insulin sensitivity and improve glucose uptake in peripheral tissues, while PPARα activation contributes to the reduction of triglyceride levels by increasing fatty acid oxidation.[2]
Despite these promising initial findings, the scientific community awaits independent replication to solidify these claims. The process of independent validation is a cornerstone of scientific rigor, ensuring that the original results were not due to specific experimental conditions or other confounding factors. Without such studies, key questions regarding the consistency of this compound's efficacy, its safety profile across different models, and the nuances of its signaling pathways remain open.
Delving into the Proposed Mechanism: The PPAR Signaling Pathway
This compound exerts its effects by binding to and activating PPARα and PPARγ. These receptors are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Figure 1. Proposed signaling pathway of this compound.
The Path Forward: A Call for Independent Validation
The initial preclinical data on this compound suggests a promising therapeutic profile for metabolic diseases. However, the critical next step of independent validation appears to be missing from the accessible scientific literature. Researchers, clinicians, and drug development professionals should approach the existing findings with a degree of caution until independent studies can either confirm or challenge the initial results. Such studies are essential to build a robust evidence base for any potential therapeutic agent and are a prerequisite for its further development and potential clinical application. The scientific community would greatly benefit from transparent, peer-reviewed research that either substantiates or refutes the early promise of this compound.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Peliglitazar Racemate
This document provides crucial safety and logistical information for the proper disposal of Peliglitazar racemate, a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist. The following procedures are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this research chemical in a laboratory setting.
I. This compound: Chemical and Physical Properties
A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. However, based on available data, the following table summarizes its key chemical properties. This information is critical for assessing potential hazards and determining the appropriate disposal route.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BMS 426707-01 racemate |
| Molecular Formula | C₃₀H₃₀N₂O₇ |
| Molecular Weight | 530.57 g/mol |
| Appearance | Solid (form not specified) |
| Degradation | Susceptible to acid and base catalyzed degradation. Acidic conditions may lead to the formation of benzylic alcohol and glycine carbamate. Basic conditions may lead to the formation of p-hydroxyanisole and an amine degradant.[1] |
| Solubility | Not specified in available literature. |
| Hazard Class | While not definitively classified, as a pharmacologically active compound, it should be handled with care. As a class, some PPAR agonists have been associated with adverse health effects, including fluid retention and cardiac issues.[2][3][4][5][6] |
II. Experimental Protocols: Disposal Procedures
The following step-by-step guide outlines the recommended procedure for the disposal of this compound waste generated in a laboratory setting. These protocols are based on general best practices for chemical waste management.[7][8][9][10]
1. Waste Identification and Segregation:
-
Waste Classification: All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware (e.g., vials, pipette tips), should be treated as chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. In particular, keep it separate from incompatible materials. Given its susceptibility to degradation, avoid mixing with strong acids or bases in the waste container.[1]
2. Waste Collection and Container Management:
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container. For solid waste, a clearly labeled, sealable bag or a wide-mouth container is suitable. For liquid waste, use a bottle with a secure screw-top cap.[8][11]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when waste was first added to the container.[7][11]
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[7][11] Store the container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[7]
3. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent.[10][11]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste.[11] Subsequent rinses may also need to be collected, depending on local regulations.
-
Container Disposal: After triple rinsing and air drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]
4. Final Disposal:
-
Professional Disposal: this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][12]
-
Prohibited Disposal Methods:
III. Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
This guide is intended to provide essential information for the safe disposal of this compound. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols and regulatory requirements.
References
- 1. An active film-coating approach to enhance chemical stability of a potent drug molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Safety of PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examining the safety of PPAR agonists - current trends and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. acs.org [acs.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. youtube.com [youtube.com]
Essential Safety and Logistical Information for Handling Peliglitazar Racemate
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical guidance for the handling of Peliglitazar racemate in a laboratory setting. As a potent pharmaceutical compound, proper handling procedures are essential to ensure personnel safety and prevent contamination. The following information outlines operational plans, personal protective equipment requirements, disposal procedures, and emergency protocols.
Data Presentation: Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling Peligpatazar racemate to ensure that the appropriate PPE is selected. The following table summarizes the recommended personal protective equipment for handling this compound based on general guidelines for potent pharmaceutical compounds.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat/Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved with nitrile gloves | Chemical safety goggles or face shield | Disposable lab coat with tight cuffs | NIOSH-approved respirator (e.g., N95 or higher) |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile gloves | Chemical safety goggles | Standard lab coat | Not generally required if handled in a fume hood |
| Storage and Transport within the Lab | N/A | Nitrile gloves | Safety glasses | Lab coat | Not required |
| Waste Disposal | Chemical Fume Hood | Double-gloved with nitrile gloves | Chemical safety goggles | Disposable lab coat | Not generally required if handled in a fume hood |
Experimental Protocols: Operational Plan
Receiving and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, follow the spill procedures outlined below.
-
Storage: Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage temperature should be in accordance with the manufacturer's instructions (typically room temperature or -20°C). The storage location should be clearly labeled as containing a potent compound.
Handling and Use
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Gather all necessary equipment and reagents.
-
Weighing: All weighing of the powdered compound must be performed in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation. Use appropriate anti-static techniques.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure all work is conducted within a chemical fume hood.
-
General Handling: Always wear the appropriate PPE as specified in the table above. Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.
Decontamination and Cleaning
-
Work Surfaces: After each use, decontaminate the work area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with a detergent solution and then water.
-
Equipment: All equipment that has come into contact with this compound should be decontaminated immediately after use.
Disposal Plan
All waste materials contaminated with this compound are considered hazardous chemical waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, disposable lab coats, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour this waste down the drain.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Plan
Spill Response
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE (double gloves, lab coat, safety goggles), cover the spill with an absorbent material.
-
Carefully collect the absorbent material and place it in a sealed hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry to the contaminated area.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Mandatory Visualizations
Caption: Workflow for handling this compound.
Caption: Emergency response plan for this compound incidents.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
